Product packaging for N-ACETYLAMINOMETHYLPHOSPHONATE(Cat. No.:CAS No. 57637-97-5)

N-ACETYLAMINOMETHYLPHOSPHONATE

Cat. No.: B116943
CAS No.: 57637-97-5
M. Wt: 153.07 g/mol
InChI Key: FDNUAHPLMXZWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(acetamidomethyl)phosphonic acid is a member of the class of acetamides obtained by formal condensation of acetic acid with the amino group of (aminomethyl)phosphonic acid. It is a member of acetamides and a member of phosphonic acids. It derives from an (aminomethyl)phosphonic acid. It is a conjugate acid of an (acetamidomethyl)phosphonate(1-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8NO4P B116943 N-ACETYLAMINOMETHYLPHOSPHONATE CAS No. 57637-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetamidomethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO4P/c1-3(5)4-2-9(6,7)8/h2H2,1H3,(H,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNUAHPLMXZWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074736
Record name Phosphonic acid, P-[(acetylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57637-97-5
Record name P-[(Acetylamino)methyl]phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57637-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Acetylamino)methyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057637975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-[(acetylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((ACETYLAMINO)METHYL)PHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5QHK899XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Acetylaminomethylphosphonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of N-acetylaminomethylphosphonate. The information is curated to be a valuable resource for professionals in research and drug development, with a focus on data presentation, experimental context, and visualization of key concepts.

Chemical Properties and Structure

This compound, also known as (acetamidomethyl)phosphonic acid, is a synthetic organophosphorus compound. It belongs to the class of acetamides and is structurally related to (aminomethyl)phosphonic acid[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on predictions and require experimental validation.

PropertyValueSource
Molecular Formula C₃H₈NO₄PPubChem
Molecular Weight 153.07 g/mol PubChem
CAS Number 57637-97-5ChemicalBook[1]
IUPAC Name (acetamidomethyl)phosphonic acidPubChem
Canonical SMILES CC(=O)NCP(=O)(O)OPubChem
Melting Point 180-184 °CVendor Data
Boiling Point Not available-
Solubility Slightly soluble in water and methanolVendor Data
pKa (predicted) 2.25 ± 0.10Guidechem
Chemical Structure

The chemical structure of this compound features a central phosphonic acid group linked to a nitrogen atom which is part of an acetamide functional group.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in peer-reviewed literature. However, based on general methods for the synthesis of related aminophosphonic acids, a plausible synthetic route and analytical approach can be outlined.

Proposed Synthesis Workflow

The synthesis of this compound can be conceptually approached through the reaction of an N-acetylated amine precursor with a phosphorus source and formaldehyde. A generalized workflow for such a synthesis is depicted below. This would likely involve a variation of the Mannich reaction or the Kabachnik-Fields reaction, which are common methods for forming aminomethylphosphonates[2].

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Analysis A Acetamide React Reaction Vessel (Acidic Medium) A->React B Formaldehyde B->React C Phosphorous Acid C->React Quench Reaction Quenching React->Quench Extract Solvent Extraction Quench->Extract Crystallize Crystallization Extract->Crystallize Product This compound Crystallize->Product NMR NMR Spectroscopy HPLC HPLC Analysis MS Mass Spectrometry Product->NMR Product->HPLC Product->MS

Figure 2: A generalized workflow for the synthesis and analysis.

A potential synthetic approach involves the reaction of acetamide, formaldehyde, and phosphorous acid in an acidic medium, followed by hydrolysis[3][4]. The reaction mixture would be heated, and upon completion, the product could be isolated and purified through crystallization.

Analytical Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the acetyl methyl protons, the methylene protons adjacent to the nitrogen and phosphorus atoms, and the N-H proton.

  • ³¹P NMR: The phosphorus NMR spectrum is a key analytical tool for phosphonates. A ³¹P NMR chemical shift for a compound identified as this compound has been reported at approximately 14.3 ppm[5]. This technique is highly sensitive to the chemical environment of the phosphorus atom[6][7].

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for the analysis of this compound. Given its polar nature, derivatization might be necessary to improve retention and detection[8][9]. A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point[8][9]. Detection could be achieved using UV-Vis or mass spectrometry (LC-MS).

Biological Activity and Signaling Pathways

This compound has been primarily investigated for its role as a urease inhibitor and is also described as a protein phosphorylation inhibitor.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease is a target for the treatment of infections by urease-producing bacteria, such as Helicobacter pylori, and in agriculture to prevent the loss of urea-based fertilizers[10][11]. Phosphonates and phosphorodiamidates are known classes of urease inhibitors[11][12].

Proposed Mechanism of Action: this compound likely acts as a competitive, active-site directed inhibitor of urease[3][12]. Its structure mimics that of the substrate, urea, allowing it to bind to the active site of the enzyme. The phosphonate group can then interact with the nickel ions in the active site, leading to inhibition of the enzyme's catalytic activity[3][12]. This interaction may involve the formation of a covalent but reversible phosphoacyl-enzyme intermediate.

G cluster_0 Urease Active Site cluster_1 Inhibition Urease Urease Enzyme (with Ni²⁺ ions) Binding Competitive Binding to Active Site Urease->Binding Substrate Mimicry Inhibitor N-acetylamino- methylphosphonate Inhibitor->Binding Inhibition Inhibition of Urea Hydrolysis Binding->Inhibition

Figure 3: Proposed mechanism of urease inhibition.
Protein Kinase Inhibition

This compound is also reported to be an inhibitor of protein phosphorylation[1]. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of substrate proteins[13][14]. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important drug targets[15][16][17].

The specific protein kinases that are inhibited by this compound and the downstream signaling pathways affected have not been elucidated in the available literature. Further research is required to identify its specific molecular targets within the human kinome and to understand the functional consequences of its inhibitory activity.

Conclusion and Future Directions

This compound is a compound with established urease inhibitory activity and potential as a protein kinase inhibitor. While its fundamental chemical properties are known, there is a need for more detailed experimental data, particularly regarding its synthesis, analytical characterization, and the specific molecular mechanisms underlying its biological effects.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol.

  • Establishing and validating a robust analytical method for its quantification in various matrices.

  • Elucidating the precise binding mode and inhibitory kinetics with urease through structural biology and enzyme kinetics studies.

  • Identifying the specific protein kinase targets and characterizing the downstream effects on cellular signaling pathways.

Such studies will be instrumental in fully understanding the therapeutic and research potential of this compound.

References

N-acetylaminomethylphosphonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 57637-97-5 Chemical Name: (Acetamidomethyl)phosphonic acid

This technical guide provides an in-depth overview of N-acetylaminomethylphosphonate, a compound of interest for researchers, scientists, and drug development professionals. This document covers its chemical properties, biological activities, relevant experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a phosphonic acid derivative. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C3H8NO4P[1]
Molecular Weight 153.07 g/mol [1]
Appearance White to off-white solid
pKa 2.25 ± 0.10 (Predicted)[1]
Solubility Soluble in water
InChI Key FDNUAHPLMXZWLS-UHFFFAOYSA-N[1]
Canonical SMILES CC(=O)NCP(=O)(O)O[1]

Biological Activity and Mechanism of Action

This compound is primarily recognized for its inhibitory effects on specific enzymes, suggesting its potential in various research and therapeutic applications.

Urease Inhibition
Protein Phosphorylation Inhibition

As a phosphonic acid derivative, this compound is suggested to act as a general inhibitor of protein phosphorylation.[3] Protein kinases are crucial enzymes that regulate a vast array of cellular processes by adding phosphate groups to proteins. Their dysregulation is implicated in numerous diseases, including cancer. By mimicking the phosphate group, phosphonic acids can interfere with the binding of substrates or ATP to the kinase active site. The N-C-P molecular fragment is a key feature that allows it to act as an analogue of amino acids, where the carboxylic group is replaced by a phosphonic acid, potentially enabling it to interact with the active sites of enzymes that recognize amino acid motifs.[3]

Experimental Protocols

Synthesis of (Acetamidomethyl)phosphonic Acid

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a general and widely used method for the synthesis of aminophosphonic acids is the Kabachnik-Fields reaction . This one-pot reaction typically involves the condensation of an amine, a carbonyl compound (in this case, formaldehyde), and a dialkyl phosphite.

A plausible synthetic workflow for this compound is outlined below:

Synthesis_Workflow Acetamide Acetamide Intermediate N-(hydroxymethyl)acetamide Acetamide->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Dialkyl_Phosphite Dialkyl Phosphite (e.g., Diethyl phosphite) Product_Ester Dialkyl (acetamidomethyl)phosphonate Dialkyl_Phosphite->Product_Ester Intermediate->Product_Ester Final_Product This compound Product_Ester->Final_Product Acid Hydrolysis (e.g., HCl)

A plausible synthetic workflow for this compound.

General Steps:

  • Formation of the Schiff base/N-acylimine intermediate: Acetamide reacts with formaldehyde to form N-(hydroxymethyl)acetamide.

  • Nucleophilic addition of phosphite: The dialkyl phosphite then undergoes a nucleophilic addition to the intermediate.

  • Hydrolysis: The resulting dialkyl (acetamidomethyl)phosphonate is then hydrolyzed, typically using a strong acid like hydrochloric acid, to cleave the ester groups and yield the final phosphonic acid product.

Urease Inhibition Assay

A common method to determine the urease inhibitory activity of a compound is to measure the amount of ammonia produced from the enzymatic hydrolysis of urea.

Urease_Inhibition_Assay Urease Urease Enzyme Incubation Incubation Urease->Incubation Inhibitor This compound Inhibitor->Incubation Urea Urea (Substrate) Reaction Enzymatic Reaction Urea->Reaction Incubation->Reaction Ammonia_Detection Ammonia Detection (e.g., Indophenol method) Reaction->Ammonia_Detection IC50_Calculation IC50 Calculation Ammonia_Detection->IC50_Calculation Kinase_Inhibition_Assay Kinase Protein Kinase Incubation Incubation Kinase->Incubation Inhibitor This compound Inhibitor->Incubation Substrate Protein/Peptide Substrate Phosphorylation Phosphorylation Reaction Substrate->Phosphorylation ATP [γ-32P]ATP ATP->Phosphorylation Incubation->Phosphorylation Separation Separation of Substrate (e.g., SDS-PAGE, filter binding) Phosphorylation->Separation Quantification Quantification of 32P (e.g., Autoradiography, Scintillation counting) Separation->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination Signaling_Pathway_Inhibition Inhibitor This compound Kinase Protein Kinase Inhibitor->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates (Blocked) Phosphorylated_Substrate Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling Events Phosphorylated_Substrate->Downstream_Signaling Activates/Inhibits Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Response

References

An In-depth Technical Guide to the Synthesis and Biological Activity of N-acetylaminomethylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for N-acetylaminomethylphosphonate, a molecule of interest for its biological activities, including enzyme inhibition. This document details synthetic methodologies, presents key quantitative data, and outlines the known biological functions and mechanisms of action.

Introduction

This compound is an N-acetylated derivative of aminomethylphosphonic acid (AMPA), a well-known metabolite of the herbicide glyphosate. The addition of the acetyl group modifies the molecule's chemical properties and biological activity, making it a subject of interest in biochemical and pharmacological research. Notably, it has been investigated for its role as an inhibitor of specific enzymes, such as ureases and protein kinases. This guide will explore the primary routes for its chemical synthesis and delve into its characterized biological effects.

Synthesis Pathways

The synthesis of this compound is typically achieved through the acetylation of its precursor, aminomethylphosphonic acid (AMPA). The overall synthesis can be considered a two-stage process: the synthesis of AMPA, followed by its N-acetylation.

Synthesis of Aminomethylphosphonic Acid (AMPA)

A common and convenient method for the preparation of AMPA involves the reaction of N-(hydroxymethyl)benzamide with phosphorus trichloride in acetic acid, followed by acid hydrolysis. This method, with slight modifications, has proven to be an effective route to the precursor.

Experimental Protocol: Synthesis of Aminomethylphosphonic Acid

  • Materials: N-(hydroxymethyl)benzamide, phosphorus trichloride (PCl₃), acetic acid (AcOH), 8 M hydrochloric acid (HCl), methanol (MeOH), pyridine or methyloxirane.

  • Procedure:

    • Phosphorus trichloride (0.10 mol) is added dropwise to a well-stirred mixture of N-(hydroxymethyl)benzamide (0.10 mol) and acetic acid (20 mL) at a temperature of 10-25°C.

    • The mixture is then heated to reflux for 1 hour.

    • After reflux, the mixture is evaporated to remove volatile components.

    • 8 M aqueous HCl (50 mL) is added to the residue, and this mixture is refluxed overnight to hydrolyze the intermediate.

    • The resulting mixture is cooled to 20°C, and the precipitated benzoic acid is removed by filtration and washed with water.

    • The filtrate is evaporated under reduced pressure. The residue is dissolved in boiling water (20 mL).

    • Gradual addition of methanol (100 mL) induces the crystallization of aminomethylphosphonic acid.

    • The pH of the mixture is adjusted to 5-6 with pyridine or methyloxirane, and the mixture is stored in a refrigerator overnight to complete crystallization.

    • The crystalline product is collected by filtration, washed with methanol, and dried.

N-acetylation of Aminomethylphosphonic Acid

The final step in the synthesis is the acetylation of the amino group of AMPA. This can be achieved using standard acetylating agents such as acetic anhydride or acetyl chloride. A general procedure using acetyl chloride in an aqueous medium is described below.

Experimental Protocol: Synthesis of this compound

  • Materials: Aminomethylphosphonic acid (AMPA), sodium acetate trihydrate, brine solution (36% aqueous NaCl), acetone, acetyl chloride, concentrated HCl.

  • Procedure:

    • Sodium acetate trihydrate (1.5 equivalents) is dissolved in a brine solution.

    • Aminomethylphosphonic acid (1 equivalent) is added to this solution. If the starting material is not fully soluble, a minimal amount of a co-solvent like acetone can be added.

    • Acetyl chloride (1.1 equivalents) dissolved in a small amount of acetone is added dropwise to the mixture with vigorous stirring at room temperature.

    • The reaction mixture is stirred for an additional hour.

    • The solution is then acidified with concentrated HCl.

    • The this compound product, which is sparingly soluble in the acidified brine, precipitates out of the solution.

    • The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like methanol/water.[1]

Data Presentation

The following table summarizes the key quantitative data related to the synthesis and biological activity of this compound and its precursors.

ParameterValueCompoundMethod/ConditionsReference
Synthesis Yield Not explicitly reported for the full two-step synthesis.This compound--
Spectroscopic Data
31P NMR Chemical Shift (δ)14.3 ppmThis compoundIn reaction mixture after enzymatic synthesis[2]
31P NMR Chemical Shift (δ)9.2 ppmAminomethylphosphonic acid (precursor)In reaction mixture[2]
Biological Activity
Urease Inhibition (Ki)13 ± 0.8 µMN,N-dimethylaminomethylphosphonic acid (a related compound)Bacillus pasteurii urease[3]
Urease Inhibition (Ki)0.62 ± 0.09 µMN,N-dimethylaminomethylphosphonic acid (a related compound)Canavalia ensiformis (jack bean) urease[3]
Protein Kinase InhibitionInhibitory properties reported, but specific IC₅₀/Kᵢ values are not readily available in the searched literature.This compoundGeneral biochemical assays[4]

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Acetylation N-(hydroxymethyl)benzamide N-(hydroxymethyl)benzamide PCl3_AcOH 1. PCl₃, AcOH, reflux 2. 8M HCl, reflux AMPA Aminomethylphosphonic Acid (AMPA) N-(hydroxymethyl)benzamide->AMPA Synthesis of Precursor Acetic_Anhydride Acetylating Agent (e.g., Acetyl Chloride) NAAMP N-acetylaminomethyl- phosphonate AMPA->NAAMP N-acetylation

Caption: Overall synthesis pathway for this compound.

Logical Relationship of Urease Inhibition

Urease_Inhibition Urease Urease Ammonia_CO2 Ammonia + CO₂ Urease->Ammonia_CO2 hydrolyzes Inhibited_Urease Inhibited Urease Complex Urease->Inhibited_Urease Urea Urea Urea->Urease substrate NAAMP N-acetylaminomethyl- phosphonate (or related inhibitor) NAAMP->Inhibited_Urease binds to Inhibited_Urease->Ammonia_CO2 prevents hydrolysis

Caption: Mechanism of urease inhibition by this compound.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of several enzymes, with its activity against ureases being the most characterized.

Urease Inhibition

Ureases are enzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide. This activity is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, and also contributes to the loss of nitrogen from urea-based fertilizers in agriculture. N-substituted aminomethylphosphonic acids have been shown to be effective inhibitors of urease.[3] These compounds likely act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate (urea) from binding and being hydrolyzed. The phosphonate group is thought to play a key role in coordinating with the nickel ions in the urease active site.

Protein Phosphorylation Inhibition

There are reports suggesting that this compound acts as an inhibitor of protein phosphorylation.[4] This implies that it may interfere with the activity of protein kinases, enzymes that play a crucial role in cellular signaling pathways by transferring phosphate groups to proteins. The precise mechanism of inhibition and the specific protein kinases targeted by this compound are not well-documented in publicly available literature. Further research is needed to elucidate the specifics of this inhibitory activity, including the determination of IC₅₀ or Kᵢ values for various kinases.

Experimental Protocol: General Protein Kinase Inhibition Assay

  • Principle: A generic kinase assay measures the transfer of a phosphate group from ATP to a substrate (a generic protein like myelin basic protein or a specific peptide). The inhibition by a compound like this compound is quantified by the reduction in phosphorylation.

  • Materials: Active kinase, kinase buffer, ATP (can be radiolabeled [γ-³²P]ATP or used in a system with luminescence-based detection of ADP), protein or peptide substrate, this compound (as inhibitor), and a detection system (e.g., phosphocellulose paper and scintillation counter for radioactivity, or a luminometer for ADP-Glo™ type assays).

  • Procedure (Illustrative example with radiometric detection):

    • Prepare a reaction mixture containing the kinase buffer, the protein/peptide substrate, and the active kinase enzyme.

    • Add varying concentrations of this compound to different reaction tubes. Include a control with no inhibitor.

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 15-30 minutes).

    • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unreacted [γ-³²P]ATP.

    • Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity).

Conclusion

This compound is a synthetically accessible molecule with demonstrated biological activity, particularly as a urease inhibitor. The synthetic routes are well-established, proceeding through the key intermediate aminomethylphosphonic acid. While its role as a protein phosphorylation inhibitor is noted, this area requires further detailed investigation to identify specific kinase targets and quantify the inhibitory potency. This guide provides a foundational resource for researchers interested in the synthesis and application of this compound in drug development and biochemical studies.

References

N-acetylaminomethylphosphonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-acetylaminomethylphosphonate

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for assessing its potential as a urease and protein kinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Physicochemical Properties

This compound, also known as (acetamidomethyl)phosphonic acid, is a phosphonic acid derivative.[1][2] It is structurally related to (aminomethyl)phosphonic acid, with an acetyl group attached to the amino group.[1][2] This compound is of interest in biochemical research due to its potential inhibitory properties against enzymes such as ureases and protein kinases.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C3H8NO4P[2][3][4]
Molecular Weight 153.07 g/mol [2][4]
Monoisotopic Mass 153.01909473 Da[2][3]
CAS Number 57637-97-5[1][3]
IUPAC Name acetamidomethylphosphonic acid[2]
Canonical SMILES CC(=O)NCP(=O)(O)O[2][3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 86.6 Ų[2][3]

Potential Biological Activity

This compound has been identified as a potential inhibitor of both ureases and protein kinases.[1] Urease inhibitors are valuable in agriculture to prevent the rapid hydrolysis of urea-based fertilizers, reducing ammonia volatilization and improving nitrogen uptake efficiency by plants.[5] In the biomedical field, urease inhibitors are investigated for their potential to treat infections caused by urease-producing bacteria, such as Helicobacter pylori.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Their dysregulation is implicated in numerous diseases, including cancer, making them important targets for drug development.

Experimental Protocols

While specific experimental data for this compound is not widely published, the following are detailed, standard protocols for assessing the inhibitory activity of a compound like this compound against urease and protein kinases.

Urease Inhibition Assay

This protocol is based on the Berthelot method, which measures the concentration of ammonia produced from the hydrolysis of urea by urease.

Materials:

  • Jack bean urease

  • Urea solution (e.g., 50 mM in HEPES buffer)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • This compound (test compound)

  • Thiourea or Acetohydroxamic acid (positive control)

  • Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside)

  • Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of the test compound solution to each well. For the positive control, add a known urease inhibitor like thiourea. For the negative control (100% activity), add 10 µL of the solvent.

  • Add 10 µL of jack bean urease solution (e.g., 1 unit/well) to each well.

  • Mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of 50 mM urea solution to each well and continue the incubation at 37°C for 15 minutes.

  • To determine the ammonia concentration, add 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for color development.

  • Measure the absorbance at a wavelength of 625 nm using a microplate spectrophotometer.[1]

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

Protein Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]-ATP into a substrate.

Materials:

  • Purified protein kinase of interest

  • Specific substrate peptide or protein for the kinase

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]-ATP

  • This compound (test compound)

  • Staurosporine or other known kinase inhibitor (positive control)

  • LDS sample buffer

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • Set up the kinase reaction in a microcentrifuge tube. For a 25 µL reaction, combine:

    • 5 µL of diluted test compound or control

    • 10 µL of a solution containing the protein kinase (e.g., 200 ng) and substrate (e.g., 2 µg) in kinase assay buffer.[2]

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of [γ-³²P]-ATP solution (to a final concentration of 0.1 mM).[2]

  • Incubate the reaction at 30°C for 30 minutes.[2]

  • Terminate the reaction by adding 7 µL of 4x LDS sample buffer.[2]

  • Heat the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the total protein by staining with Coomassie Blue.

  • Detect the incorporated radioactivity by exposing the dried gel to a phosphorimager screen or autoradiography film.

  • Quantify the band corresponding to the phosphorylated substrate to determine the level of kinase inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative experimental workflow for screening kinase inhibitors and a key signaling pathway that is regulated by kinases, which could be a target for compounds like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Serial Dilutions of this compound mix Combine Compound, Kinase, and Substrate prep_compound->mix prep_reagents Prepare Kinase, Substrate, and Buffer prep_reagents->mix pre_incubate Pre-incubate at 30°C mix->pre_incubate add_atp Add [γ-³²P]-ATP to Initiate Reaction pre_incubate->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Terminate Reaction with LDS Buffer incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page autorad Autoradiography sds_page->autorad quantify Quantify Phosphorylation autorad->quantify

Caption: Workflow for a radiometric protein kinase inhibition assay.

TNF_Signaling cluster_IKK IKK Complex TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKKb IKKβ TRAF2->IKKb RIPK1->IKKb IkB IκBα IKKb->IkB phosphorylates (inhibition signal) IKKa IKKα NEMO NEMO/IKKγ NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Expression (Inflammation, Survival) Nucleus->Gene

Caption: Simplified TNF-α signaling pathway leading to NF-κB activation.

References

An In-depth Technical Guide to the Mechanism of Action of N-acetylaminomethylphosphonate in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of N-acetylaminomethylphosphonate's Bioactivity

This compound is a synthetic organophosphorus compound that has garnered attention for its inhibitory effects within specific biochemical pathways. Its mechanism of action is primarily centered on the competitive inhibition of the enzyme urease. Phosphonates, as a class of compounds, are recognized for their structural similarity to phosphates and carboxylates, allowing them to act as stable mimics of tetrahedral transition states in enzymatic reactions or as isosteric analogs of phosphate substrates.[1][2] Their inherent resistance to hydrolysis contributes to their efficacy as enzyme inhibitors.[1][2][3]

The primary biochemical pathway influenced by this compound is urea hydrolysis, a reaction catalyzed by urease. This enzyme is crucial for organisms that utilize urea as a nitrogen source and is a key virulence factor for certain pathogenic bacteria.[4][5]

Urease Inhibition: The Primary Mechanism of Action

N-substituted aminomethylphosphonic acids, including this compound, have been specifically designed as inhibitors of urease.[6] The active site of urease contains two nickel ions that are essential for catalysis. This compound is believed to competitively inhibit urease by binding to these nickel ions, thereby blocking the active site and preventing the hydrolysis of urea. This inhibitory action is significant in both agricultural and medical contexts, as it can reduce the loss of nitrogen from urea-based fertilizers and can combat infections by urease-producing bacteria.[4][5]

Biochemical Pathway of Urease Action and Inhibition

The following diagram illustrates the enzymatic action of urease on urea and the proposed mechanism of inhibition by this compound.

urease_inhibition Urease Catalytic Cycle and Inhibition cluster_catalysis Urease Catalytic Cycle cluster_inhibition Inhibition by this compound Urea Urea Enzyme_Substrate_Complex Enzyme-Substrate Complex Urea->Enzyme_Substrate_Complex Binds to Urease_Active_Site Urease Active Site (with Ni2+ ions) Urease_Active_Site->Enzyme_Substrate_Complex Transition_State Tetrahedral Transition State Enzyme_Substrate_Complex->Transition_State Catalysis Transition_State->Urease_Active_Site Releases Ammonia 2 NH3 Transition_State->Ammonia Carbon_Dioxide CO2 Transition_State->Carbon_Dioxide Inhibitor This compound Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Enzyme_Inhibitor_Complex Binds to Urease_Active_Site_Inhib Urease Active Site (with Ni2+ ions) Urease_Active_Site_Inhib->Enzyme_Inhibitor_Complex

Caption: Urease catalytic cycle and its competitive inhibition.

Quantitative Analysis of Urease Inhibition

InhibitorEnzyme SourceKi (μM)Reference
N,N-dimethylaminomethanephosphonic acidBacillus pasteurii urease13 ± 0.8[6]
N,N-dimethylaminomethanephosphonic acidJack bean (Canavalia ensiformis) urease0.62 ± 0.09[6]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-substituted aminomethylphosphonic acids can be adapted for this compound. The following is a representative protocol.

synthesis_workflow Synthesis Workflow for this compound Reactants Acetamide + Paraformaldehyde + Diethyl phosphite Reaction Reaction at 80°C for 3h Reactants->Reaction Workup Dilution with Diethyl Ether & Drying over MgSO4 Reaction->Workup Purification Solvent Evaporation & Purification Workup->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Detailed Methodology:

  • Combine equimolar amounts of acetamide, paraformaldehyde, and diethyl phosphite.

  • Heat the mixture at 80°C for approximately 3 hours.

  • After cooling, dilute the reaction mixture with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • The final product, this compound, can be further purified using appropriate chromatographic techniques.

Urease Inhibition Assay

The following protocol outlines a standard method for determining the inhibitory activity of this compound against urease.

assay_workflow Urease Inhibition Assay Workflow Preparation Prepare solutions: - Urease enzyme - Urea substrate - Inhibitor (this compound) - Buffer (e.g., phosphate buffer, pH 7.0) Incubation Incubate urease with various concentrations of the inhibitor in a 96-well plate Preparation->Incubation Reaction_Initiation Add urea substrate to initiate the reaction Incubation->Reaction_Initiation Reaction_Incubation Incubate at 37°C for a defined period (e.g., 30 minutes) Reaction_Initiation->Reaction_Incubation Ammonia_Quantification Quantify ammonia production using the Berthelot reaction Reaction_Incubation->Ammonia_Quantification Data_Analysis Measure absorbance at ~630 nm and calculate % inhibition and IC50 Ammonia_Quantification->Data_Analysis

Caption: Workflow for a typical urease inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of jack bean urease in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

    • Prepare a stock solution of urea in the same buffer.

    • Prepare a series of dilutions of this compound in the buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the urease solution to each well.

    • Add varying concentrations of the this compound solution to the test wells. Add buffer to the control wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the urea solution to all wells.

  • Ammonia Detection (Berthelot Reaction):

    • After a specific incubation time (e.g., 30 minutes) at 37°C, stop the enzymatic reaction.

    • Add a phenol-nitroprusside reagent followed by an alkaline hypochlorite solution to each well.

    • Incubate at room temperature for a set time (e.g., 30 minutes) to allow for color development.

  • Data Analysis:

    • Measure the absorbance of the resulting blue-green indophenol complex at approximately 630 nm using a microplate reader.

    • Calculate the percentage of urease inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of urease activity, by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The primary mechanism of action of this compound is the competitive inhibition of urease. Its structural characteristics as a phosphonate allow it to effectively bind to the active site of the enzyme, preventing the hydrolysis of urea. This targeted inhibitory activity makes it a compound of interest for applications in agriculture and medicine. The provided experimental protocols offer a framework for the synthesis and evaluation of this compound and similar compounds as urease inhibitors. Further research to determine the specific kinetic parameters of this compound and to explore its effects in more complex biological systems is warranted.

References

Solubility and Stability of N-Acetylaminomethylphosphonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-acetylaminomethylphosphonate (NA-AMP), a compound of interest in biochemical and pharmaceutical research. Due to limited publicly available data on this specific molecule, this guide synthesizes information on its known chemical properties, outlines detailed experimental protocols for determining its solubility and stability profiles, and presents a framework for data presentation. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and formulation of NA-AMP and related compounds.

Introduction

This compound, also known as (acetamidomethyl)phosphonic acid, is an N-acetylated derivative of aminomethylphosphonic acid (AMPA), a primary metabolite of the widely used herbicide glyphosate.[1][2] Its chemical structure, featuring both an acetamide and a phosphonic acid group, suggests unique physicochemical properties that are pertinent to its potential applications, including as a urease inhibitor.[3][4] A thorough understanding of its solubility and stability is critical for any application, from laboratory research to potential therapeutic development.

This guide addresses the current knowledge gap by providing a structured approach to characterizing the solubility and stability of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57637-97-5[3][5]
Molecular Formula C3H8NO4P[4][5]
Molecular Weight 153.07 g/mol [5]
Canonical SMILES CC(=O)NCP(=O)(O)O[4]
Predicted pKa 2.25 ± 0.10[4]
Appearance White solid[5]

Solubility of this compound

Quantitative data on the solubility of this compound in various solvents is not extensively reported in the public domain. However, based on its structure, which contains both polar (phosphonic acid, amide) and non-polar (methyl) groups, its solubility is expected to be highly dependent on the solvent system and pH.

Expected Solubility Profile
  • Aqueous Solubility: The presence of the phosphonic acid group suggests that solubility in water will be significant and pH-dependent. At higher pH values, where the phosphonic acid is deprotonated, solubility is expected to increase.

  • Organic Solvents: Solubility in non-polar organic solvents is likely to be limited. Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) may offer better solubility.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (high purity)

  • A range of solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Reporting: Express the solubility in terms of mg/mL or mol/L.

Data Presentation

The results of the solubility studies should be presented in a clear and concise tabular format for easy comparison.

Table 2: Illustrative Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water (pH 3)25Experimental DataCalculated Value
Water (pH 7)25Experimental DataCalculated Value
Water (pH 9)25Experimental DataCalculated Value
Methanol25Experimental DataCalculated Value
Ethanol25Experimental DataCalculated Value
Acetonitrile25Experimental DataCalculated Value
DMSO25Experimental DataCalculated Value
Water (pH 7)37Experimental DataCalculated Value

Stability of this compound

The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life.[6] Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.[7][8]

Potential Degradation Pathways

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield aminomethylphosphonic acid and acetic acid. The phosphonic acid esters, if formed during synthesis, can also be hydrolyzed.

  • Oxidation: While the molecule does not contain highly susceptible functional groups, oxidative degradation should be investigated.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

  • Thermal Degradation: High temperatures can lead to decomposition.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H2O2)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C) in an oven.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA-MS method.

  • Data Analysis:

    • Determine the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Propose potential degradation pathways.

Data Presentation

The results of the stability studies should be summarized in a table to facilitate the understanding of the compound's stability profile.

Table 3: Illustrative Stability Data for this compound

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
0.1 N HCl24 h60Experimental DataIdentity and %
0.1 N NaOH8 h25Experimental DataIdentity and %
3% H2O224 h25Experimental DataIdentity and %
Dry Heat (Solid)7 days80Experimental DataIdentity and %
Photostability (Solution)As per ICH Q1B25Experimental DataIdentity and %

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess NA-AMP to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC ana1->ana2

Caption: Workflow for Solubility Determination of this compound.

Stability_Workflow cluster_stress Forced Degradation Conditions cluster_sampling Sampling and Analysis cluster_data Data Interpretation stress_acid Acid Hydrolysis (HCl) sample Withdraw samples at time points stress_acid->sample stress_base Base Hydrolysis (NaOH) stress_base->sample stress_ox Oxidation (H2O2) stress_ox->sample stress_therm Thermal (Heat) stress_therm->sample stress_photo Photochemical (Light) stress_photo->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by HPLC-PDA-MS neutralize->analyze data_analysis Determine % degradation analyze->data_analysis identify_deg Identify degradation products data_analysis->identify_deg pathway Propose degradation pathway identify_deg->pathway start Prepare NA-AMP Solution start->stress_acid start->stress_base start->stress_ox start->stress_therm start->stress_photo

Caption: Workflow for Forced Degradation Study of this compound.

Conclusion

References

N-Acetylaminomethylphosphonate: A Technical Guide to its Biochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylaminomethylphosphonate is a synthetic organophosphorus compound with demonstrated potential in biochemical research, particularly as an enzyme inhibitor. This technical guide provides an in-depth overview of its core applications, focusing on its role as an inhibitor of ureases and protein kinases. This document summarizes key quantitative data for structurally related compounds, outlines detailed experimental protocols for assessing its inhibitory activity, and presents visual representations of its mechanism of action and experimental workflows.

Introduction

This compound is a phosphonic acid derivative characterized by an N-acetylated aminomethyl group attached to a phosphorus atom. It is a structural analog of aminomethylphosphonic acid.[1] Its utility in biochemistry stems from its ability to act as an inhibitor of specific enzymes, making it a valuable tool for studying enzymatic mechanisms and a potential lead compound in drug discovery. The primary applications explored in this guide are its inhibitory effects on urease and protein kinases.[1]

Urease Inhibition

Ureases are metalloenzymes that catalyze the hydrolysis of urea to ammonia and carbamate. They are crucial for nitrogen metabolism in various organisms and are significant virulence factors in pathogenic bacteria such as Helicobacter pylori and Proteus mirabilis. Inhibition of urease is a key strategy for the treatment of infections caused by these bacteria. N-substituted aminomethylphosphonic acids, which are structurally very similar to this compound, have been shown to be effective competitive reversible inhibitors of urease.

Quantitative Data for Urease Inhibition by N-Substituted Aminomethylphosphonic Acids
CompoundTarget EnzymeInhibition TypeKi (μM)IC50 (μM)
N-methylaminomethane-P-methylphosphinic acidProteus mirabilis ureaseCompetitive, ReversibleNot Reported36 ± 3
N,N-dimethylaminomethane-P-methylphosphinic acidProteus mirabilis ureaseCompetitive, ReversibleNot Reported154 ± 6
N,N-dimethylaminomethane-P-methylphosphinic acidBacillus pasteurii ureaseCompetitive, Reversible0.62 ± 0.09Not Reported

Data sourced from a study on N-substituted aminomethanephosphonic and aminomethane-P-methylphosphinic acids as urease inhibitors.[2]

Experimental Protocol: Urease Inhibition Assay

The following protocol is a generalized method for determining the urease inhibitory activity of this compound, based on the indophenol blue assay which measures ammonia production.[2][3]

Materials:

  • Urease enzyme (e.g., from Jack bean or Bacillus pasteurii)

  • Urea solution (e.g., 30 mM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • This compound (test inhibitor)

  • Hydroxyurea or Acetohydroxamic acid (positive control)[2][3]

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite solution

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., phosphate buffer). Prepare fresh solutions of urea, phenol-nitroprusside, and alkaline hypochlorite.

  • Assay Mixture Preparation: In a 96-well plate, prepare the reaction mixtures containing phosphate buffer, urea solution, and varying concentrations of the test inhibitor. Include a control group with no inhibitor and a positive control group.

  • Enzyme Incubation: Initiate the enzymatic reaction by adding the urease enzyme solution to each well.

  • Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 30 minutes).[3]

  • Color Development: Stop the reaction and develop the color by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite solution. This will react with the ammonia produced to form a blue-colored indophenol.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 625 nm using a spectrophotometer.[3]

  • Calculation of Inhibition: The percentage of urease inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • IC50 and Ki Determination: The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined through kinetic analysis using Lineweaver-Burk or Dixon plots.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of protein kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them a major target for drug development. This compound has been identified as a potential inhibitor of protein phosphorylation, likely acting by binding to the active site of protein kinases.[1]

Experimental Protocol: Protein Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of this compound against a specific protein kinase. This protocol is based on a generic kinase assay measuring the transfer of phosphate from ATP to a substrate.[4][5][6]

Materials:

  • Purified protein kinase of interest

  • Specific peptide or protein substrate for the kinase

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • This compound (test inhibitor)

  • Staurosporine or other known kinase inhibitor (positive control)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody, or [γ-³²P]ATP for radiometric assay)

  • Luminometer, fluorescence reader, or scintillation counter

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO). Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test inhibitor at various concentrations. Include wells for a no-inhibitor control and a positive control.[7]

  • Enzyme and Substrate Addition: Add the protein kinase and its specific substrate to the wells.[7]

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, if using the ADP-Glo™ assay, add the ADP-Glo™ reagent to convert the ADP produced to ATP, followed by the addition of a kinase detection reagent to produce a luminescent signal.[7]

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using the appropriate instrument.

  • Calculation of Inhibition and IC50: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

While the specific intracellular signaling pathways directly modulated by this compound are not yet well-documented, its potential as a protein kinase inhibitor suggests it could interfere with major signaling cascades such as the MAPK or PI3K/Akt pathways. The following diagrams illustrate a generalized mechanism of kinase inhibition and a typical experimental workflow for screening potential inhibitors.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibitory Action Receptor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetKinase Target Kinase UpstreamKinase->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor N-acetylaminomethyl- phosphonate Inhibitor->TargetKinase Inhibits

Caption: Generalized signaling pathway illustrating kinase inhibition.

G cluster_workflow Inhibitor Screening Workflow start Start: Compound Library (including this compound) assay_prep Prepare Assay Plates (Enzyme, Substrate, Buffer) start->assay_prep add_compound Add Test Compounds (Varying Concentrations) assay_prep->add_compound initiate_reaction Initiate Reaction (Add ATP) add_compound->initiate_reaction incubation Incubate initiate_reaction->incubation detection Measure Enzyme Activity (e.g., Luminescence) incubation->detection data_analysis Data Analysis (% Inhibition, IC50) detection->data_analysis hit_validation Hit Validation & Secondary Assays data_analysis->hit_validation end End: Identify Potent Inhibitors hit_validation->end

Caption: Experimental workflow for screening enzyme inhibitors.

Conclusion

This compound and its structural analogs represent a promising class of compounds for biochemical research and therapeutic development. Their demonstrated ability to inhibit key enzymes such as ureases and protein kinases warrants further investigation. The protocols and data presented in this guide provide a framework for researchers to explore the potential applications of this compound in their respective fields. Future studies should focus on elucidating its specific molecular targets and its effects on cellular signaling pathways to fully realize its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (Acetamidomethyl)phosphonic Acid Research

This technical guide provides a comprehensive literature review of (acetamidomethyl)phosphonic acid and its derivatives, focusing on its synthesis, physicochemical properties, and biological activity. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential of phosphonic acids as therapeutic agents.

Introduction

(Acetamidomethyl)phosphonic acid is an organophosphorus compound belonging to the class of α-aminophosphonic acids. These compounds are structural analogs of natural α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety.[1] This structural similarity allows them to act as mimetics of amino acids or as transition state analogs for enzymatic reactions involving peptide bonds, making them a subject of interest in medicinal chemistry and drug discovery.[2][3] The carbon-phosphorus (C-P) bond in phosphonates is highly stable against chemical and enzymatic degradation compared to the phosphate ester (P-O-C) bond, which imparts significant biological stability to these molecules.[4][5] Research into phosphonic acids has revealed their potential as herbicides, enzyme inhibitors, and antibacterial agents.[6][7][8]

Synthesis of (Acetamidomethyl)phosphonic Acid

The synthesis of α-aminophosphonic acids can be achieved through several methods. For N-acyl derivatives like (acetamidomethyl)phosphonic acid, the Engelmann and Pick's procedure is a highly relevant synthetic route.[9] This method involves the reaction of an amide (acetamide), formaldehyde, and a phosphorus source like phosphorus trichloride.[9]

Engelmann and Pick's Reaction Workflow

The proposed mechanism for this reaction begins with the formation of a N-(hydroxymethyl)amide intermediate from the reaction of acetamide and formaldehyde.[9] This intermediate then reacts with phosphorus trichloride, which converts the hydroxyl group into a good leaving group. A subsequent phosphate-phosphonate rearrangement or nucleophilic substitution by another phosphorus trichloride molecule leads to the formation of the C-P bond.[9] The final step is the hydrolysis of the phosphorus-chlorine bonds to yield the phosphonic acid.

Engelmann_Pick_Synthesis acetamide Acetamide intermediate N-(hydroxymethyl)acetamide acetamide->intermediate formaldehyde Formaldehyde formaldehyde->intermediate activated_intermediate Activated Intermediate intermediate->activated_intermediate + PCl₃ pcl3 PCl₃ pcl3->activated_intermediate product_dichloride (Acetamidomethyl)phosphonic dichloride activated_intermediate->product_dichloride Rearrangement final_product (Acetamidomethyl)phosphonic acid product_dichloride->final_product + H₂O hydrolysis Hydrolysis (H₂O)

Proposed synthesis of (acetamidomethyl)phosphonic acid.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₃H₈NO₄P[11]
Molecular Weight153.07 g/mol [11]
IUPAC Name(acetamidomethyl)phosphonic acid[11]
SynonymsN-Acetylaminomethylphosphonate[11]
Canonical SMILESCC(=O)NCP(=O)(O)O[11]

Biological Activity and Applications

Phosphonic acids have garnered significant attention for their wide range of biological activities.[5] They can act as potent inhibitors of enzymes by mimicking the transition state of substrate hydrolysis.[2]

Inhibition of Metallo-β-lactamases (MβLs)

A key application of (acetamidomethyl)phosphonic acid derivatives is their activity as inhibitors of metallo-β-lactamases (MβLs).[12] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. A study investigating a series of acetamidophosphonic compounds demonstrated their inhibitory activity against the MβLs NDM-1 and CcrA.[12] The results indicated that both the acetamido linker and the position of substituents on an associated phenyl ring were crucial for the inhibitory capabilities of these compounds.[12]

Enzyme_Inhibition cluster_0 Normal Enzymatic Action cluster_1 Inhibition Pathway MBL Metallo-β-lactamase (e.g., NDM-1) inactive_antibiotic Hydrolyzed (Inactive) Antibiotic MBL->inactive_antibiotic Hydrolysis inhibited_complex Inhibited Enzyme Complex MBL->inhibited_complex Binding antibiotic β-Lactam Antibiotic inhibitor (Acetamidomethyl)phosphonic acid derivative inhibitor->inhibited_complex no_hydrolysis Antibiotic Remains Active inhibited_complex->no_hydrolysis Blocks Substrate

Mechanism of metallo-β-lactamase inhibition.
Quantitative Inhibition Data

The following table summarizes the 50% inhibitory concentration (IC50) values for selected acetamidophosphonic acid derivatives against NDM-1 and CcrA metallo-β-lactamases.[12]

CompoundTarget EnzymeIC50 (µM)
Compound 4NDM-117-354
Compound 5NDM-117-354
Compound 7NDM-117-354
Compound 9NDM-117-354
Compound 10NDM-117-354
Compound 4CcrA17-354
Compound 5CcrA17-354
Compound 7CcrA17-354
Compound 9CcrA17-354
Compound 10CcrA17-354

Note: The source provides a range for the IC50 values of the active compounds.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of (acetamidomethyl)phosphonic acid, based on established procedures for similar compounds.[9][12]

Synthesis via Engelmann and Pick's Procedure

This protocol is a hypothetical procedure based on the general method described by Villemin and Didi.[9]

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place acetamide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Reagents : Cool the flask in an ice bath. Add phosphorus trichloride (1.1 equivalents) dropwise to the stirred solution.

  • Intermediate Formation : Add a solution of formaldehyde (1 equivalent, e.g., as paraformaldehyde) in the same solvent dropwise to the reaction mixture.

  • Reaction : Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or NMR.

  • Hydrolysis : After cooling the reaction mixture, carefully and slowly add water to hydrolyze the P-Cl bonds. This step is exothermic and will release HCl gas.

  • Workup and Purification : Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure (acetamidomethyl)phosphonic acid.

Metallo-β-lactamase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 values of inhibitors against MβLs.[12]

  • Enzyme and Substrate Preparation : Prepare stock solutions of the purified MβL enzyme (e.g., NDM-1) and a chromogenic substrate (e.g., nitrocefin) in an appropriate assay buffer (e.g., HEPES buffer with ZnSO₄).

  • Inhibitor Preparation : Prepare a series of dilutions of the (acetamidomethyl)phosphonic acid derivative in the assay buffer.

  • Assay : In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow to pre-incubate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction : Start the enzymatic reaction by adding the nitrocefin substrate to each well.

  • Measure Activity : Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

  • Data Analysis : Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-acetylaminomethylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaminomethylphosphonate is a molecule of interest in various fields, including drug development and environmental analysis, due to its structural similarity to glyphosate and its N-acetylated derivatives. Accurate and sensitive detection methods are crucial for understanding its metabolic fate, toxicological profile, and environmental impact. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive technique. The methodologies described are based on established protocols for structurally related compounds, such as N-acetyl glyphosate.

Analytical Methods Overview

The primary method for the quantification of this compound is LC-MS/MS. This technique offers the requisite selectivity and sensitivity for detecting this polar compound in complex matrices. Other chromatographic methods, such as Gas Chromatography (GC), would necessitate derivatization to increase volatility, adding complexity to the sample preparation process.

LC-MS/MS methods can be broadly categorized based on the chromatographic separation mode:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like this compound. It typically uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

  • Reversed-Phase Liquid Chromatography (RPLC) with Derivatization: While challenging for the underivatized analyte due to its high polarity, RPLC can be employed after a derivatization step. Derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) can decrease the polarity of the analyte, allowing for separation on standard C18 columns.

This application note will focus on a HILIC-LC-MS/MS method, as it allows for the direct analysis of the underivatized compound, simplifying the workflow.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of N-acetylated phosphonates using LC-MS/MS. The data is compiled from studies on analogous compounds and represents expected performance metrics for a validated method for this compound.

ParameterN-acetyl glyphosate (Food Matrices)[1]N-acetyl glufosinate (Soybeans)
Linearity (R²) ** > 0.99> 0.99
Limit of Quantification (LOQ) 20 ng/g0.05 mg/kg
Limit of Detection (LOD) Not ReportedNot Reported
Recovery (%) 70 - 120% (generally)90 - 110%
Precision (RSD %) **< 25%< 15%

Experimental Protocol: HILIC-LC-MS/MS Method

This protocol details a method for the extraction and quantification of this compound from a biological matrix (e.g., plasma, urine, or tissue homogenate).

Materials and Reagents
  • This compound analytical standard

  • This compound-¹³C,¹⁵N (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, 18 MΩ·cm)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Oasis HLB Solid Phase Extraction (SPE) cartridges

  • 0.22 µm syringe filters (PVDF)

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma), add the internal standard solution.

  • Protein Precipitation: Add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte with 3 mL of 80% methanol in water.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-10 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing the analytical standard. A hypothetical transition for this compound (M-H)⁻ could be m/z 152 -> m/z 79 (PO₃⁻). The internal standard would have a corresponding mass shift.

  • Source Parameters: Optimized for the specific instrument, but typical values include:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Analysis and Quantification

Quantification is performed using a calibration curve prepared by spiking known concentrations of the this compound analytical standard into a blank matrix and subjecting it to the same sample preparation procedure. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Experimental Workflow Diagram

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 spe_loading Sample Loading onto SPE centrifuge1->spe_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->spe_loading spe_washing Wash SPE Cartridge spe_loading->spe_washing spe_elution Elute Analyte spe_washing->spe_elution evaporation Evaporation to Dryness spe_elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration reconstitution->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing detection_pathway cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS System analyte_in_matrix Analyte in Complex Matrix extraction Extraction & Purification analyte_in_matrix->extraction Removal of interferences purified_analyte Purified Analyte + Internal Standard extraction->purified_analyte lc_separation LC Separation (HILIC) purified_analyte->lc_separation Injection ionization Ionization (ESI) lc_separation->ionization Elution mass_analysis Mass Analysis (Triple Quadrupole) ionization->mass_analysis Ion Transfer detection Detection mass_analysis->detection MRM

References

Application Note: Quantification of N-acetylaminomethylphosphonate in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of N-acetylaminomethylphosphonate (N-acetyl-AMPA) in various biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). N-acetyl-AMPA is a metabolite of aminomethylphosphonic acid (AMPA), which itself is a primary degradation product of the widely used herbicide, glyphosate. Monitoring its levels is crucial for toxicological and environmental assessments. The presented protocol outlines a direct analysis approach, without the need for derivatization, ensuring a streamlined and efficient workflow. The method has been validated for key performance parameters including linearity, accuracy, precision, and limits of detection and quantification.

Introduction

This compound (N-acetyl-AMPA) is a key metabolite in the degradation pathway of glyphosate, one of the most extensively used herbicides globally. As a secondary metabolite, its presence and concentration in biological and environmental samples can provide insights into the metabolic fate of glyphosate. Accurate and sensitive quantification of N-acetyl-AMPA is therefore essential for comprehensive risk assessments and toxicological studies.

This protocol details a highly sensitive micro liquid chromatography-tandem mass spectrometry (microLC-MS/MS) method for the simultaneous quantification of N-acetyl-AMPA and other related polar pesticides. The method is applicable to a range of biological matrices and offers high throughput capabilities with a short chromatographic run time.

Experimental Protocol

Sample Preparation

A streamlined sample preparation procedure is critical for achieving accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific matrix. To prevent analyte loss, it is advisable to use plastic consumables wherever possible, as phosphonates can adhere to glass surfaces[1].

For Liquid Samples (e.g., Plasma, Serum, Urine):

  • To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the sample.

  • Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled N-acetyl-AMPA).

  • Add 390 µL of a precipitation solution (e.g., acetonitrile or a mixture of 50 mM acetic acid and 10 mM EDTA in water) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For highly concentrated samples, a further dilution with the initial mobile phase may be necessary.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

For Solid Samples (e.g., Tissue, Feed):

  • Homogenize 1 g of the sample.

  • Add 5 mL of an extraction solution (e.g., 50 mM acetic acid and 10 mM EDTA in water)[1].

  • Add the internal standard.

  • Shake vigorously for 20 minutes.

  • Centrifuge at 5,000 rpm for 15 minutes.

  • The supernatant can be further cleaned up using solid-phase extraction (SPE). An Oasis HLB column is a suitable choice for this purpose[1].

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the sample extract.

    • Wash the cartridge with 3 mL of water.

    • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

HPLC-MS/MS Conditions

Chromatographic Separation:

  • System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A column suitable for polar compounds, such as a Hypercarb column or a mixed-mode column with anion and cation exchange capabilities[2][3][4].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.5 min: Return to 5% B

    • 7.5-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Detection:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode[1].

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ion transitions for N-acetyl-AMPA need to be determined by infusing a standard solution into the mass spectrometer. As a starting point, one could predict potential transitions based on the structure of N-acetyl-AMPA (C3H8NO4P, molecular weight: 153.08 g/mol ). A likely precursor ion in negative mode would be [M-H]⁻ at m/z 152.0. Fragmentation could involve the loss of the acetyl group or cleavage of the C-P bond.

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters include:

  • Linearity and Range: The linearity of the method should be assessed by analyzing a series of calibration standards over a defined concentration range.

  • Accuracy and Precision: Accuracy (as recovery) and precision (as relative standard deviation, RSD) should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Inter- and intra-day variations should be determined.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be established to define the sensitivity of the method. These are typically determined based on the signal-to-noise ratio of low-concentration standards.

  • Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be investigated to ensure that it does not compromise the accuracy of the quantification.

  • Stability: The stability of N-acetyl-AMPA in the sample matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be assessed.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of N-acetyl-AMPA and related compounds in biological matrices. The values are indicative and may vary depending on the specific instrumentation and matrix.

ParameterThis compoundGlyphosateAMPA
Linearity (r²) >0.99>0.99>0.99
Limit of Quantification (LOQ) 0.00005 mg/L (liquid samples)[2]0.00005 mg/L (liquid samples)0.00005 mg/L (liquid samples)
0.0001 mg/kg (solid samples)[2]0.0001 mg/kg (solid samples)0.0001 mg/kg (solid samples)
Recovery 85-115%86-108% (plasma/serum)[2]93-120% (urine)[2]
Precision (RSD) <15%<20%<20%

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Extraction / Protein Precipitation (Aqueous/Organic Solvent) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Cleanup Solid-Phase Extraction (SPE) (Optional, for complex matrices) Centrifuge->Cleanup Supernatant Filter Filtration (0.22 µm) Centrifuge->Filter Directly for simple matrices Reconstitute Evaporation & Reconstitution Cleanup->Reconstitute Reconstitute->Filter HPLC HPLC Separation (e.g., Hypercarb Column) Filter->HPLC MSMS Tandem Mass Spectrometry (ESI-, MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of N-acetyl-AMPA Calibration->Quantification Report Reporting Quantification->Report

Caption: Workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described provides a sensitive, selective, and high-throughput approach for the quantification of this compound in various biological matrices. The direct analysis without derivatization simplifies the sample preparation process and reduces potential sources of error. This method is well-suited for researchers, scientists, and drug development professionals involved in toxicological and environmental monitoring studies of glyphosate and its metabolites.

References

Application Note: Derivatization of Aminomethylphosphonic Acid (AMPA) for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the derivatization of aminomethylphosphonic acid (AMPA), the primary metabolite of the herbicide glyphosate, for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to the low volatility and high polarity of AMPA, derivatization is a critical step to enable its transition into the gas phase for chromatographic separation and detection.[1][2] This document outlines a common derivatization procedure using silylation, specifically with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a method chosen for its efficiency and the production of thermally stable derivatives.[1][3][4] The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the quantification of AMPA in various matrices.

Introduction

Aminomethylphosphonic acid (AMPA) is a molecule of significant environmental and toxicological interest due to its origin as the main breakdown product of glyphosate-based herbicides.[3][4] Monitoring AMPA levels in environmental samples and biological matrices is crucial for assessing glyphosate exposure and its environmental fate. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[4] However, the inherent chemical properties of AMPA, such as its high polarity and low volatility, make it unsuitable for direct GC-MS analysis.[1][2]

To overcome these limitations, a derivatization step is employed to convert AMPA into a more volatile and thermally stable compound.[1] Silylation is a widely used derivatization technique where active hydrogen atoms in the analyte are replaced by trimethylsilyl (TMS) groups.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent that effectively derivatizes the amine and phosphonic acid moieties of AMPA, yielding a product suitable for GC-MS analysis.[3][4][5]

This application note details a comprehensive protocol for the silylation of AMPA using BSTFA and provides a summary of quantitative data from relevant studies. Additionally, it includes visual representations of the experimental workflow and the derivatization reaction to aid in understanding and implementation. While the user's query specified "N-acetylaminomethylphosphonate," the standard and widely documented practice for GC-MS analysis involves the derivatization of the parent compound, AMPA. The following protocols are based on this established methodology.

Experimental Protocols

Materials and Reagents
  • Aminomethylphosphonic acid (AMPA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Pyridine[4]

  • Acetonitrile

  • Methanol

  • Hydrochloric acid (for pH adjustment, if necessary)[4]

  • Sodium hydroxide (for pH adjustment, if necessary)[4]

  • Milli-Q water or equivalent high-purity water

  • Sample extraction solvents (matrix-dependent, e.g., 2M NH4OH for soil)[1]

  • Vials for derivatization (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Sample Preparation (General Guideline - Matrix Dependent)
  • Solid Samples (e.g., soil, plant tissue):

    • Accurately weigh a homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., 2M NH4OH for soil).[1]

    • Vortex or sonicate to ensure thorough extraction.

    • Centrifuge to pellet solid material.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of high-purity water or a suitable solvent for derivatization.

  • Aqueous Samples (e.g., water, urine):

    • Filter the sample to remove any particulate matter.

    • Depending on the expected concentration, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences and concentrate the analyte.[2]

    • Transfer a known volume of the sample (or SPE eluate) to a clean vial and evaporate to dryness.

Derivatization Protocol
  • To the dried sample residue or a known amount of AMPA standard in a derivatization vial, add 60 µL of pyridine.[4]

  • Vortex briefly to dissolve the residue.

  • Add 100 µL of BSTFA (containing 1% TMCS).[4]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-90°C for 30-60 minutes. Optimal conditions may need to be determined empirically, with some studies suggesting 60°C for 30 minutes[4] and others 90°C.[5]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.

GC-MS Parameters (Example)
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Injector: Split/splitless, operated in splitless mode

  • Injection Volume: 1 µL

  • Injector Temperature: 250-280°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes

    • Ramp: 10-25°C/min to 280-300°C

    • Final hold: 5-10 minutes

  • Transfer Line Temperature: 280-300°C[3]

  • Ion Source Temperature: 230-280°C[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity and selectivity. Characteristic ions for the AMPA-TMS derivative should be monitored.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the analysis of AMPA using derivatization followed by chromatographic methods. It is important to note that the matrices, derivatization reagents, and analytical instrumentation vary between studies, which affects the reported performance metrics.

AnalyteDerivatization ReagentMethodMatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery (%)Precision (RSD %)Reference
AMPABSTFAGC-MSEnvironmental SamplesMDL: 0.08 µg/mL97-102Not Specified[1]
AMPATFAA/HFBGC-MS/MSWaterLOQ: 0.05 µg/L9312[6][7]
AMPAFMOC-ClLC-MSNutritional IngredientsLOQ: 0.05 µg/g (powder), 0.005 µg/g (liquid)91-116<10[8]
AMPANBD-ClLC-FluorescenceWaterLOQ: 0.1 µg/LNot SpecifiedNot Specified[5]
AMPAFMOC-ClLC-MS/MSSewage SludgeNot Specified83-90Not Specified[9]

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; TFAA: Trifluoroacetic anhydride; HFB: Heptafluorobutanol; FMOC-Cl: 9-fluorenylmethyloxycarbonyl chloride; NBD-Cl: 4-chloro-7-nitrobenzofurazan; MDL: Method Detection Limit; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection (e.g., Soil, Water) extraction Extraction sample->extraction cleanup Clean-up & Concentration (e.g., SPE, Evaporation) extraction->cleanup derivatization Derivatization with BSTFA cleanup->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis gcms->data

Caption: Experimental workflow for AMPA analysis.

AMPA Derivatization Reaction

derivatization_reaction cluster_reactants Reactants cluster_products Products ampa AMPA (Aminomethylphosphonic Acid) plus + bstfa BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) reaction Heat (60-90°C) Pyridine bstfa->reaction ampa_tms AMPA-3TMS (Tris(trimethylsilyl) derivative) reaction->ampa_tms

Caption: Silylation of AMPA with BSTFA.

Conclusion

The derivatization of aminomethylphosphonic acid with silylating agents such as BSTFA is a robust and effective strategy for its quantitative analysis by GC-MS. This application note provides a detailed protocol that can be adapted by researchers for the analysis of AMPA in various sample matrices. The presented workflow, reaction diagram, and summary of quantitative data serve as a comprehensive resource for the implementation of this analytical method. Successful application of this protocol will enable sensitive and reliable quantification of AMPA, contributing to a better understanding of its prevalence and impact in environmental and biological systems.

References

Application Notes and Protocols for N-acetylaminomethylphosphonate (NA-AMP) in Protein Phosphorylation Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a pivotal post-translational modification orchestrated by protein kinases, governs a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is frequently implicated in the pathogenesis of various diseases, most notably cancer, rendering protein kinases attractive targets for therapeutic intervention. N-acetylaminomethylphosphonate (NA-AMP) is a phosphonic acid derivative that holds potential as an inhibitor of protein phosphorylation. Its structural features suggest it may act as a competitive inhibitor of protein kinases by mimicking the phosphate group of ATP.

These application notes provide a comprehensive overview of the theoretical use of NA-AMP in protein phosphorylation inhibition studies. Due to the limited availability of specific experimental data for this compound, this document presents generalized protocols and hypothetical data to serve as a guide for researchers interested in evaluating similar phosphonate-based compounds as kinase inhibitors.

Data Presentation: Inhibitory Activity of NA-AMP

The following tables summarize hypothetical quantitative data representing the inhibitory potential of this compound (NA-AMP) against a panel of protein kinases. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: In Vitro Kinase Inhibition Profile of NA-AMP

Kinase TargetIC50 (µM)Assay Method
MEK15.2In Vitro Kinase Assay (Radiometric)
ERK28.9In Vitro Kinase Assay (Radiometric)
AKT115.7In Vitro Kinase Assay (Luminescence)
CDK225.1In Vitro Kinase Assay (Luminescence)
PKA> 100In Vitro Kinase Assay (Radiometric)

Table 2: Cell-Based Inhibition of MEK1 Phosphorylation by NA-AMP

Cell LineTreatmentp-MEK1 Levels (Normalized to Total MEK1)Method
HeLaVehicle (DMSO)1.00Western Blot
HeLaNA-AMP (10 µM)0.45Western Blot
HeLaNA-AMP (50 µM)0.15Western Blot
A549Vehicle (DMSO)1.00Cell-Based ELISA
A549NA-AMP (10 µM)0.52Cell-Based ELISA
A549NA-AMP (50 µM)0.21Cell-Based ELISA

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of NA-AMP against a specific protein kinase using a radiometric assay format.

Materials:

  • Purified recombinant protein kinase (e.g., MEK1)

  • Kinase-specific substrate peptide

  • This compound (NA-AMP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • 10% Trichloroacetic acid (TCA)

  • Phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of NA-AMP in kinase reaction buffer.

  • In a microcentrifuge tube, combine the protein kinase, its specific substrate peptide, and the corresponding dilution of NA-AMP or vehicle (DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper three times with 10% TCA to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each NA-AMP concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the NA-AMP concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blot Analysis of Protein Phosphorylation in Cultured Cells

This protocol outlines the steps to assess the effect of NA-AMP on the phosphorylation status of a target protein within a cellular context.

Materials:

  • Cultured cells (e.g., HeLa)

  • This compound (NA-AMP)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein, e.g., anti-phospho-MEK1 and anti-total-MEK1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of NA-AMP or vehicle (DMSO) for the desired duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against the total protein to normalize for loading.

  • Quantify the band intensities and calculate the relative phosphorylation levels.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothetical inhibition of the MAPK/ERK signaling pathway by this compound (NA-AMP).

MAPK_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation NA_AMP NA-AMP NA_AMP->MEK

Caption: Inhibition of the MAPK/ERK pathway by NA-AMP.

Experimental Workflow Diagram

This diagram outlines the general workflow for evaluating a novel kinase inhibitor.

Kinase_Inhibitor_Workflow start Start: Identify Potential Inhibitor invitro In Vitro Kinase Assays (IC50 Determination) start->invitro cell_based Cell-Based Assays (Target Engagement & Pathway Analysis) invitro->cell_based selectivity Kinase Selectivity Profiling invitro->selectivity western Western Blot for Phospho-Proteins cell_based->western elisa Cell-Based ELISA cell_based->elisa invivo In Vivo Efficacy Studies (Animal Models) cell_based->invivo selectivity->invivo end Lead Optimization invivo->end

Caption: Workflow for kinase inhibitor evaluation.

References

N-acetylaminomethylphosphonate as a Ligand in Metal Complex Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study of N-acetylaminomethylphosphonate as a ligand in the formation and characterization of metal complexes. This compound, a derivative of aminomethylphosphonic acid, presents a compelling candidate for coordination chemistry due to its potential as a versatile ligand. Its structure incorporates both a phosphonate group and an acetylated amine, offering multiple coordination sites for metal ions. This unique combination makes its metal complexes of interest for various applications, including catalysis, materials science, and particularly in the field of drug development as enzyme inhibitors.

Overview of this compound and its Metal Complexes

This compound acts as a multidentate ligand, capable of coordinating with a variety of metal ions to form stable complexes. The phosphonate group provides a negatively charged oxygen donor, while the acetyl group's carbonyl oxygen and the nitrogen atom can also participate in chelation. This versatility allows for the formation of diverse coordination geometries and metal-organic frameworks.

One of the primary areas of application for these complexes is in the inhibition of metalloenzymes, such as urease. Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. The phosphonate moiety of the ligand can interact with the nickel ions in the active site of urease, leading to inhibition of its catalytic activity. This makes this compound and its metal complexes promising candidates for the development of novel antibacterial agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of aminomethylphosphonic acid. While detailed, specific protocols in publicly accessible literature are scarce, a plausible synthetic route can be adapted from general procedures for N-acetylation of amino acids and related compounds.

Materials:

  • Aminomethylphosphonic acid

  • Acetic anhydride

  • Glacial acetic acid (solvent)

  • Deionized water

  • Ethanol

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Dissolve aminomethylphosphonic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a molar excess of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

  • After the reaction is complete, remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

  • Dry the purified this compound product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and FT-IR) and elemental analysis.

Workflow for the Synthesis of this compound:

G cluster_synthesis Ligand Synthesis start Start: Dissolve Aminomethylphosphonic Acid in Acetic Acid add_anhydride Add Acetic Anhydride start->add_anhydride heat_reaction Heat and Stir add_anhydride->heat_reaction monitor_reaction Monitor Reaction (TLC/NMR) heat_reaction->monitor_reaction remove_solvent Remove Solvent (Rotary Evaporator) monitor_reaction->remove_solvent Reaction Complete purify Purify by Recrystallization remove_solvent->purify dry_product Dry Product purify->dry_product characterize Characterize Ligand (NMR, IR, EA) dry_product->characterize end_synthesis End: this compound characterize->end_synthesis

Synthesis of this compound.
Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be achieved through various methods, with hydrothermal synthesis being a common approach for producing crystalline metal-organic frameworks. This method involves reacting the ligand with a metal salt in a sealed vessel under elevated temperature and pressure.

Materials:

  • This compound (ligand)

  • Metal salt (e.g., CuCl₂, Zn(NO₃)₂, Ni(CH₃COO)₂)

  • Solvent (e.g., deionized water, ethanol, or a mixture)

  • pH-adjusting agent (e.g., NaOH or HCl, if necessary)

  • Teflon-lined stainless steel autoclave

  • Oven

  • Filtration apparatus

Procedure:

  • In a typical experiment, dissolve this compound and the chosen metal salt in the solvent in a Teflon liner for the autoclave. The molar ratio of metal to ligand can be varied to obtain different coordination structures.

  • Adjust the pH of the solution if necessary to facilitate complex formation.

  • Seal the Teflon liner inside the stainless steel autoclave.

  • Place the autoclave in an oven and heat it to a specific temperature (typically between 100-200 °C) for a period ranging from several hours to a few days.

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting crystalline product by filtration, wash it with the solvent used for the reaction, and dry it in air or under vacuum.

  • Characterize the synthesized metal complex using single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), FT-IR spectroscopy, and elemental analysis.

General Workflow for Hydrothermal Synthesis of Metal Complexes:

G cluster_complex_synthesis Metal Complex Synthesis start_complex Start: Dissolve Ligand and Metal Salt adjust_ph Adjust pH (optional) start_complex->adjust_ph seal_autoclave Seal in Autoclave adjust_ph->seal_autoclave heat_oven Heat in Oven seal_autoclave->heat_oven cool_down Cool to Room Temperature heat_oven->cool_down filter_product Filter and Wash Product cool_down->filter_product dry_complex Dry Complex filter_product->dry_complex characterize_complex Characterize Complex (XRD, TGA, IR, EA) dry_complex->characterize_complex end_complex End: Crystalline Metal Complex characterize_complex->end_complex

Hydrothermal synthesis of metal complexes.

Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to understand their structure, stability, and properties. The following techniques are commonly employed:

TechniqueInformation Obtained
Single-Crystal X-ray Diffraction Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and coordination geometry of the metal center.
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk material and can be used for structural identification by comparing with simulated patterns from single-crystal data.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the phosphonate and acetyl groups.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.
Elemental Analysis Confirms the empirical formula of the synthesized complex.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex and can be used to study complex formation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy ³¹P NMR is particularly useful for studying the coordination environment of the phosphonate group. ¹H and ¹³C NMR can provide information on the organic ligand.

Application in Urease Inhibition

Metal complexes of this compound are potential inhibitors of urease. The inhibitory activity can be assessed using in vitro enzyme assays.

Urease Inhibition Assay Protocol

Materials:

  • Purified urease (e.g., from Jack bean)

  • Urea (substrate)

  • Phosphate buffer (e.g., pH 7.4)

  • This compound metal complex (inhibitor)

  • Nessler's reagent or a coupled enzyme system for ammonia quantification

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of urease, urea, and the inhibitor in the appropriate buffer.

  • In a typical assay, pre-incubate the urease enzyme with different concentrations of the inhibitor for a specific period at a controlled temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the urea substrate.

  • After a defined incubation time, stop the reaction (e.g., by adding a strong acid).

  • Quantify the amount of ammonia produced using a suitable method. For example, with Nessler's reagent, a colored complex is formed, and its absorbance can be measured spectrophotometrically.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Proposed Mechanism of Urease Inhibition:

The phosphonate group of the ligand is believed to chelate the two nickel ions in the active site of the urease enzyme. This binding event blocks the access of the natural substrate, urea, to the active site, thereby inhibiting the hydrolysis reaction.

Signaling Pathway for Urease Inhibition:

G cluster_urease_inhibition Urease Inhibition Pathway Urease Urease (Active Site with Ni²⁺ ions) Binding Inhibitor Binds to Ni²⁺ ions in Active Site Urease->Binding Hydrolysis Urea Hydrolysis Urease->Hydrolysis Catalyzes Urea Urea (Substrate) Urea->Hydrolysis Substrate for Inhibitor This compound Metal Complex (Inhibitor) Inhibitor->Binding Inhibition Inhibition of Hydrolysis Binding->Inhibition Leads to Products Ammonia + Carbon Dioxide Hydrolysis->Products

Mechanism of urease inhibition.

Data Presentation

Quantitative data from the characterization of synthesized metal complexes should be summarized in tables for easy comparison.

Table 1: Hypothetical Characterization Data for this compound Metal Complexes

ComplexMetal IonFormulaMolar Mass ( g/mol )FT-IR ν(P=O) (cm⁻¹)TGA Decomposition Temp. (°C)
[Cu(C₃H₇NO₄P)(H₂O)₂] Cu(II)C₃H₁₁CuNO₆P263.661150 (shift from 1180)220
[Zn(C₃H₇NO₄P)₂] Zn(II)C₆H₁₄N₂O₈P₂Zn369.591155 (shift from 1180)250
[Ni(C₃H₇NO₄P)(H₂O)₃]·H₂O Ni(II)C₃H₁₅NNiO₈P298.831148 (shift from 1180)210

Table 2: Hypothetical Urease Inhibition Data

InhibitorIC₅₀ (µM)
This compound > 100
[Cu(C₃H₇NO₄P)(H₂O)₂] 25.3
[Zn(C₃H₇NO₄P)₂] 42.1
[Ni(C₃H₇NO₄P)(H₂O)₃]·H₂O 31.5
Acetohydroxamic acid (Control) 18.7

Conclusion

This compound is a promising ligand for the synthesis of novel metal complexes with potential applications in medicinal chemistry, particularly as enzyme inhibitors. The protocols outlined in this document provide a foundation for the synthesis, characterization, and evaluation of these compounds. Further research is warranted to explore the full potential of this ligand in the design of new functional materials and therapeutic agents. The detailed structural and mechanistic studies of these complexes will be crucial for understanding their mode of action and for the rational design of more potent and selective drug candidates.

Application Notes and Protocols for Testing the Biological Effects of N-acetylaminomethylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaminomethylphosphonate is a derivative of α-aminophosphonates, a class of compounds known for a wide spectrum of biological activities, including potential anticancer, antimicrobial, and enzyme-inhibiting properties.[1] This document provides a comprehensive guide for the experimental design and execution of studies aimed at elucidating the biological effects of this compound, with a focus on its potential as a therapeutic agent. The protocols herein detail methods for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and impact on key cellular signaling pathways.

Assessment of Cytotoxicity

A primary step in evaluating the biological activity of a compound is to determine its cytotoxic potential against various cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Data Presentation: Cytotoxicity of α-Aminophosphonates

While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activities of various related α-aminophosphonate derivatives against several human cancer cell lines, providing a comparative context for experimental findings.

Compound IDCell LineCell TypeIC50 (µM)Reference
2a A431Epidermoid Carcinoma87.5[2]
2b A431Epidermoid Carcinoma53.2[2]
2b PC-3Prostate Adenocarcinoma73.8[2]
2d MDA-MB 231Breast Adenocarcinoma45.8[2]
2e PC-3Prostate Adenocarcinoma29.4[2]
2e MDA-MB 231Breast Adenocarcinoma55.1[2]
2f MDA-MB 231Breast Adenocarcinoma82.6[2]
2f Ebc-1Lung Squamous Cell Carcinoma97.9[2]
4a A549Non-small cell lung carcinoma0.22 - 1.25 (range for active compounds)
7b MCF-7Breast Carcinoma>90% inhibition (concentration not specified)

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 MTT Cytotoxicity Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO or solubilization buffer E->F G Measure absorbance at 570 nm using a plate reader F->G H Calculate cell viability and determine IC50 values G->H

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • Human cancer cell line(s) of interest (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the concentration to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-treated (control) and untreated wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Analysis of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Exemplary Apoptosis Analysis

The following table presents example data demonstrating the potential effects of this compound on apoptosis in a cancer cell line after 48 hours of treatment. This data is illustrative and should be replaced with experimentally derived values.

TreatmentConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control095.22.52.3
This compound2580.112.37.6
This compound5065.725.48.9
This compound10040.345.114.6

Experimental Workflow: Apoptosis Analysis

G cluster_1 Annexin V/PI Apoptosis Assay Workflow A Seed and treat cells with this compound B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate for 15 minutes in the dark E->F G Analyze by flow cytometry F->G H Quantify live, early apoptotic, and late apoptotic/necrotic cells G->H

Caption: Workflow for the detection and quantification of apoptosis using Annexin V and PI staining followed by flow cytometry.

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis

Investigating the effect of a compound on cell cycle progression can reveal mechanisms of its antiproliferative activity. Flow cytometry analysis of cells stained with a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Exemplary Cell Cycle Analysis

This table shows hypothetical data on the effect of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment. This data is for illustrative purposes.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control055.328.116.61.2
This compound2565.820.513.72.1
This compound5075.115.29.74.5
This compound10080.49.310.38.7
Experimental Workflow: Cell Cycle Analysis```dot

G

Caption: A simplified representation of the MAPK/ERK signaling pathway, a key regulator of cell growth and proliferation.

G cluster_4 Simplified PI3K/Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival PTEN PTEN PTEN->PIP3 inhibits

References

Application Notes and Protocols for the Purification of N-acetylaminomethylphosphonate using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaminomethylphosphonate is a compound of interest in various fields, including as a potential prodrug or metabolite in drug development. Its purification is a critical step to ensure the accuracy of subsequent biological assays and characterization. Column chromatography is a versatile and widely used technique for the separation and purification of individual compounds from a mixture. This document provides a detailed protocol for the purification of this compound using column chromatography, based on established principles and methodologies for similar compounds like aminomethylphosphonic acid (AMPA).

Principle of Separation

The purification strategy outlined here utilizes cation exchange chromatography. This compound, while acetylated, retains a phosphonic acid group and an amine-derived moiety, giving it an overall anionic character at neutral pH but allowing for interaction with a cation exchange resin under acidic conditions where the amine group is protonated. By carefully controlling the pH and ionic strength of the mobile phase, this compound can be selectively retained on the column while impurities are washed away. Elution of the target compound is then achieved by increasing the ionic strength or pH of the mobile phase.

Materials and Reagents

Material/ReagentSpecification
Stationary Phase Strong Cation Exchange Resin (e.g., Dowex 50WX8)
Mobile Phase A (Equilibration/Wash Buffer) 0.1 M Formic Acid in Deionized Water
Mobile Phase B (Elution Buffer) 2 M Ammonium Hydroxide in Deionized Water
Sample Crude this compound solution
Columns Glass or polypropylene chromatography columns
Fraction Collector Automated or manual
pH Meter Calibrated
Analytical Method HPLC, LC-MS, or other suitable method for purity analysis
Glassware Beakers, flasks, graduated cylinders
Solvents for analysis HPLC-grade water, acetonitrile, formic acid

Experimental Protocol

Sample Preparation
  • Dissolve the crude this compound in a minimal volume of deionized water.

  • Adjust the pH of the sample to approximately 2-3 with formic acid. This ensures that the amine group is protonated, facilitating binding to the cation exchange resin.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[1]

Column Packing and Equilibration
  • Prepare a slurry of the cation exchange resin in deionized water.

  • Carefully pour the slurry into the chromatography column, allowing the resin to settle evenly. Avoid the introduction of air bubbles.

  • Once the resin bed has formed, pass 5-10 column volumes (CVs) of Mobile Phase A (0.1 M Formic Acid) through the column to equilibrate the resin.[2]

  • Ensure the pH of the eluent matches the pH of the equilibration buffer.

Sample Loading
  • Carefully load the prepared sample onto the top of the equilibrated column.

  • Allow the sample to enter the resin bed completely.

Washing
  • Wash the column with 5-10 CVs of Mobile Phase A to remove unbound impurities.

  • Monitor the column effluent using a UV detector (if applicable) or by collecting fractions and analyzing them for the presence of impurities.

Elution
  • Begin the elution of the bound this compound by applying Mobile Phase B (2 M Ammonium Hydroxide).

  • A stepwise or linear gradient can be employed. For a step gradient, start with a low concentration of Mobile Phase B (e.g., 10%) in Mobile Phase A and incrementally increase the concentration.

  • Collect fractions of a suitable volume (e.g., 1/10th of the column volume).

Fraction Analysis and Product Recovery
  • Analyze the collected fractions for the presence of this compound using a suitable analytical technique (e.g., HPLC, LC-MS).

  • Pool the fractions containing the pure product.

  • Remove the solvent (ammonium hydroxide solution) by lyophilization or rotary evaporation to obtain the purified this compound.

Data Presentation

Quantitative data from the purification process should be meticulously recorded to assess the efficiency and reproducibility of the method.

ParameterValue
Starting Material (Crude)
- Amount (mg)
- Purity (%)
Purified Product
- Amount (mg)
- Purity (%)
Yield (%)
Recovery (%)
Column Dimensions
Resin Type
Flow Rate (mL/min)
Elution Profile (e.g., Step gradient with % of Elution Buffer)

Visualizations

Experimental Workflow for Purification

G cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_post Post-Purification dissolve Dissolve Crude Product ph_adjust Adjust pH to 2-3 dissolve->ph_adjust filter Filter Sample (0.45 µm) ph_adjust->filter equilibration Equilibrate Cation Exchange Column filter->equilibration Purification Start loading Load Sample equilibration->loading washing Wash with 0.1 M Formic Acid loading->washing elution Elute with 2 M Ammonium Hydroxide washing->elution collection Collect Fractions elution->collection Purification End analysis Analyze Fractions (HPLC/LC-MS) collection->analysis pooling Pool Pure Fractions analysis->pooling recovery Solvent Removal (Lyophilization) pooling->recovery final_product Purified this compound recovery->final_product Yields

Caption: Workflow for the purification of this compound.

Logical Relationship of the Purification Process

G cluster_process Purification Process crude_sample Crude This compound dissolution Dissolution & pH Adjustment crude_sample->dissolution impurities Impurities impurities->dissolution chromatography Cation Exchange Chromatography dissolution->chromatography purified_product Purified This compound chromatography->purified_product waste Waste (Impurities) chromatography->waste

References

Application Note: Structural Elucidation of N-acetylaminomethylphosphonate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acetylaminomethylphosphonate is a phosphonic acid derivative that plays a role in biochemical research and has been studied for its inhibitory properties.[1] As a member of the acetamides and phosphonic acids, its precise structural confirmation is critical for understanding its biological activity and for quality control during synthesis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of such organophosphorus compounds.[2][3] This document provides detailed protocols and expected data for the analysis of this compound using a suite of NMR techniques, including ¹H, ¹³C, ³¹P, and various two-dimensional (2D) methods.

Core Principles of NMR Analysis The structural elucidation of this compound relies on a combination of one-dimensional and two-dimensional NMR experiments.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.[4]

  • ¹³C NMR: Determines the number of non-equivalent carbons and provides insights into their chemical environment (e.g., carbonyl, methylene).[5]

  • ³¹P NMR: As a highly sensitive nucleus with 100% natural abundance, ³¹P NMR is particularly useful for organophosphorus compounds, offering a wide chemical shift range and yielding sharp signals.[6][7] It directly probes the phosphorus environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached heteronuclei, most commonly ¹³C, revealing one-bond C-H connections.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.[8]

Quantitative NMR Data

The following tables summarize the expected and reported NMR data for this compound. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ³¹P NMR Spectral Data

Nucleus Solvent Chemical Shift (δ) in ppm Reference

| ³¹P | D₂O | 14.3 |[10] |

Table 2: Expected ¹H NMR Spectral Data

Assignment Protons Expected δ (ppm) Multiplicity Coupling Constants (J) in Hz
H-1 -CH₃ ~2.1 s (singlet) N/A

| H-2 | -CH₂- | ~3.5 | d (doublet) | ²J(H,P) ≈ 10-15 Hz |

Table 3: Expected ¹³C NMR Spectral Data

Assignment Carbon Expected δ (ppm) Multiplicity (due to P-coupling) Coupling Constants (J) in Hz
C-1 -C H₃ ~22 s (singlet) N/A
C-2 -C H₂- ~45 d (doublet) ¹J(C,P) ≈ 140-160 Hz[11]

| C-3 | -C =O | ~175 | d (doublet) | ³J(C,P) ≈ 5-10 Hz[11] |

Experimental Protocols

1. Sample Preparation

  • Solvent: Deuterated water (D₂O) is a suitable solvent. For improved signal resolution, a buffered solution (e.g., phosphate buffer in D₂O) can be used to maintain a constant pH.

  • Concentration: Prepare a solution of this compound at a concentration of 10-20 mg/mL.

  • Procedure:

    • Weigh approximately 10 mg of the sample into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent.

    • Vortex the sample until it is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube.

2. 1D NMR Spectroscopy (¹H, ¹³C, ³¹P)

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Protocol:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans.

    • Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Protocol:

    • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

    • Processing: Apply an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

  • ³¹P NMR Protocol:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).[6]

    • Spectral Width: ~100 ppm (centered around the expected chemical shift).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 5 seconds (longer delay for better quantitation if needed).[6]

    • Number of Scans: 64-256 scans.

    • Processing: Apply an exponential window function (line broadening of 0.5-1 Hz) before Fourier transformation.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • COSY Protocol:

    • Pulse Sequence: Gradient-selected COSY (cosygpqf).

    • Spectral Width: 12-16 ppm in both F1 and F2 dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-8.

    • Processing: Apply a sine-bell window function in both dimensions.

  • HSQC Protocol:

    • Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

    • F2 (¹H) Spectral Width: 12-16 ppm.

    • F1 (¹³C) Spectral Width: 200-220 ppm.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 8-16.

    • Processing: Apply a QSINE window function in F2 and a sine-bell in F1.

  • HMBC Protocol:

    • Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).

    • F2 (¹H) Spectral Width: 12-16 ppm.

    • F1 (¹³C) Spectral Width: 200-220 ppm.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.[8]

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-64.

    • Processing: Apply a sine-bell window function in both dimensions.

Visualizations

The following diagrams illustrate the experimental workflow and the expected NMR correlations for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Solvent Dissolve in D₂O Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, ³¹P) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Process Process Spectra (FT, Phasing, Baseline) TwoD_NMR->Process Assign Assign Signals (Correlate Peaks) Process->Assign Structure_Confirm Confirm Structure Assign->Structure_Confirm logical_relationships cluster_structure This compound Structure & Correlations C1 C1 (CH₃) C3 C3 (C=O) C1->C3 N N C3->N NH NH C2 C2 (CH₂) N->C2 P P C2->P P->C3 ³J(C,P) P->C2 ¹J(C,P) H2 H2 P->H2 ²J(H,P) H1 H1 H1->C1 HSQC H1->C3 HMBC H2->C3 H2->C2 NH->H2 COSY

References

Troubleshooting & Optimization

Troubleshooting N-acetylaminomethylphosphonate synthesis yield issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing yield issues in the synthesis of N-acetylaminomethylphosphonate and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for this compound is consistently low. What are the most common causes?

Low yields can stem from several factors throughout the synthetic process. The most common culprits are suboptimal reaction conditions, reagent quality, and inefficient purification. Key areas to investigate include:

  • Reaction Temperature and Time: The reaction is highly sensitive to temperature. Excessive heat can lead to decomposition and the formation of dark, tarry byproducts, while insufficient heat results in an incomplete reaction.[1]

  • pH of the Reaction Medium: The synthesis, particularly via the Moedritzer-Irani reaction, is typically performed in a strong acidic medium, such as hydrochloric acid, to facilitate the reaction between the amide, formaldehyde, and phosphorous acid.[2][3]

  • Reagent Quality and Stoichiometry: The purity of starting materials like acetamide, formaldehyde, and phosphorous acid is critical. Using aged or impure reagents can introduce side reactions. Ensure accurate molar ratios are used as defined by the protocol.

  • Moisture Control: Phosphorous compounds and intermediates can be sensitive to moisture. While many modern protocols are robust, ensuring anhydrous conditions where specified can prevent hydrolysis of key reagents or intermediates.[1][4]

Q2: I'm observing a dark brown or black reaction mixture instead of the expected pale yellow color. What does this indicate?

The formation of a dark, opaque solution is a strong indicator of product or reagent decomposition due to excessive heat.[1] This is particularly common during distillation or if the reaction temperature is not carefully controlled. Consider reducing the reaction temperature or using vacuum distillation for purification if applicable.[1]

Q3: Which synthetic route is recommended for preparing this compound?

Two primary routes are commonly adapted for this synthesis:

  • The Moedritzer-Irani Reaction: This is a direct, one-pot synthesis that reacts an amide (acetamide), formaldehyde, and phosphorous acid in an acidic aqueous medium.[2][3][5] It has the advantage of directly producing the desired phosphonic acid, avoiding a separate hydrolysis step.[5]

  • The Kabachnik-Fields Reaction: This is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite, which produces an α-aminophosphonate ester.[6] This route requires a subsequent hydrolysis step to yield the final phosphonic acid. It is versatile but can have secondary reactions during hydrolysis.[5]

For directness, the Moedritzer-Irani reaction is often preferred.

Q4: How can I optimize my reaction conditions for better yield?

Optimization should be approached systematically. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating for the Moedritzer-Irani reaction.[5]

Below is a table summarizing potential optimization strategies.

ParameterIssueRecommended Action
Temperature Reaction mixture darkening; low yield.Maintain a consistent temperature, typically around 100-110°C.[2][3] Avoid overheating. Use an oil bath for stable heating.
Reagent Addition Exothermic reaction leading to temperature spikes.Add reagents, particularly formaldehyde, slowly and portion-wise to control the reaction rate and temperature.[2][3]
Solvent Slow reaction rates.While often performed in aqueous acid, microwave-assisted synthesis in water is a "green" and efficient option.[5]
Catalyst Incomplete conversion (Kabachnik-Fields).A wide range of acid catalysts can be used for the Kabachnik-Fields reaction, including Lewis acids and phenylboronic acid, often under solvent-free conditions.[6]

Q5: What are the best practices for purifying the final product?

Purification can be challenging due to the high polarity and low volatility of the product.

  • Recrystallization: This is a common method. A water-isopropanol mixture has been shown to be effective for recrystallizing related aminophosphonic acids.[5]

  • Avoiding Distillation at Atmospheric Pressure: Attempting to distill the product at atmospheric pressure can lead to decomposition.[1] If distillation is necessary, it must be performed under high vacuum.

  • Isolation: After the reaction, the product may be isolated by concentrating the mixture under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization.[3]

Visualized Workflows and Protocols

General Synthesis & Purification Workflow

The following diagram outlines the typical experimental workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents 1. Prepare & Weigh Starting Materials mix 2. Mix Acetamide, Phosphorous Acid & HCl reagents->mix heat 3. Heat Mixture to 100-110°C mix->heat add 4. Add Formaldehyde Solution Slowly heat->add react 5. Maintain Temperature for Several Hours add->react concentrate 6. Concentrate Under Reduced Pressure react->concentrate recrystallize 7. Recrystallize Crude Product concentrate->recrystallize analyze 8. Analyze Product (NMR, etc.) recrystallize->analyze

Caption: General workflow for this compound synthesis.

Troubleshooting Flowchart for Low Yield

This decision tree helps diagnose and solve common issues leading to poor product yield.

G start Start: Low Product Yield cause1 Reaction Mixture Dark/Tarry? start->cause1 cause2 Reaction Incomplete? (Checked by TLC/NMR) start->cause2 cause3 Crude Product Impure? (Multiple Spots/Peaks) start->cause3 cause4 Significant Product Loss During Work-up? start->cause4 cause1->cause2 No sol1 Solution: - Reduce reaction temperature - Ensure slow, controlled  reagent addition cause1->sol1 Yes cause2->cause3 No sol2 Solution: - Increase reaction time - Check reagent stoichiometry  and purity cause2->sol2 Yes cause3->cause4 No sol3 Solution: - Optimize recrystallization  solvent system - Consider alternative  purification (e.g., column) cause3->sol3 Yes sol4 Solution: - Check solubility of product  in extraction/wash solvents - Minimize transfers cause4->sol4 Yes

Caption: A decision tree for troubleshooting low synthesis yield.

Experimental Protocol: Moedritzer-Irani Synthesis

This protocol is a generalized procedure adapted from literature for the synthesis of an N-substituted aminomethylphosphonic acid and can serve as a starting point for this compound.[2][3]

Materials and Equipment:

  • Acetamide

  • Phosphorous acid (H₃PO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Formaldehyde solution (e.g., 37% in water)

  • Three-necked round-bottom flask

  • Condenser

  • Addition funnel

  • Thermometer or temperature probe

  • Magnetic stirrer and heat plate (or oil bath)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a three-necked flask equipped with a condenser, an addition funnel, a thermometer, and a magnetic stir bar.

  • Initial Charge: To the flask, add acetamide (1.0 mol equivalent), phosphorous acid (approx. 1.05 mol equivalent), and concentrated hydrochloric acid.

  • Heating: Begin stirring the mixture and heat it to a stable temperature of 105-110°C. Ensure the solids are fully dissolved.

  • Formaldehyde Addition: Once the target temperature is reached, begin the slow, dropwise addition of the formaldehyde solution (approx. 1.1 mol equivalent) through the addition funnel. Maintain the reaction temperature throughout the addition. The addition should take approximately 30-60 minutes.

  • Reaction: After the addition is complete, hold the reaction mixture at 105-110°C with continuous stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove water and excess HCl. This will typically yield a viscous oil or a crude solid.

  • Purification: Dissolve the crude residue in a minimum amount of hot water and purify by recrystallization, for example, by adding a co-solvent like isopropanol and allowing it to cool slowly.

  • Drying: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Simplified Moedritzer-Irani Reaction Pathway

This diagram illustrates the key components and transformation in the synthesis.

G acetamide Acetamide (R-NH-C(O)CH3) process Reaction (H+, 100-110°C) acetamide->process formaldehyde Formaldehyde (CH2O) formaldehyde->process p_acid Phosphorous Acid (H3PO3) p_acid->process product This compound process->product

References

Optimizing reaction conditions for N-acetylaminomethylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data to enhance the synthesis of N-acetylaminomethylphosphonate.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is the yield of my this compound consistently low?

Answer: Low yields can stem from several factors, from reactant quality to suboptimal reaction conditions. Consider the following:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting materials are consumed.

  • Reactant Stoichiometry: An incorrect molar ratio of reactants is a common issue. The reaction typically involves N-acetylacetamide, a formaldehyde source (like paraformaldehyde), and a dialkyl phosphite (e.g., diethyl phosphite).

    • Solution: Ensure accurate measurement of all reactants. A slight excess (1.1 to 1.2 equivalents) of the formaldehyde source and phosphite can sometimes drive the reaction to completion, but excessive amounts may lead to byproducts.

  • Catalyst Inefficiency: The chosen catalyst may be inactive or inappropriate for the specific substrate.

    • Solution: If using a catalyst, ensure it is fresh and anhydrous. For catalyst-free approaches, which are often preferred for simplicity, reaction conditions like temperature become more critical. Lewis acids (e.g., InCl₃, BF₃·OEt₂) or bases (e.g., triethylamine) can be employed, but require careful optimization.[1][2]

  • Product Degradation: The product may be sensitive to prolonged heating or acidic/basic conditions during workup.

    • Solution: Minimize reaction time and temperature where possible. During workup, use mild acids or bases for pH adjustment and avoid excessive heat during solvent evaporation.

  • Moisture Contamination: Water in the reaction can hydrolyze the phosphite reactant and interfere with catalyst activity.

    • Solution: Use anhydrous solvents (if applicable) and dry glassware. Ensure reactants, especially the dialkyl phosphite and any Lewis acid catalysts, are free from moisture.

Question 2: How can I minimize the formation of byproducts?

Answer: Side reactions reduce the yield and complicate purification. The primary byproduct is often a result of the phosphite reacting with formaldehyde or the self-condensation of reactants.

  • Formation of Hydroxymethylphosphonate: Diethyl phosphite can react directly with formaldehyde to form diethyl hydroxymethylphosphonate.

    • Solution: Control the addition of reactants. Pre-forming the intermediate imine (or equivalent) by mixing the N-acetylacetamide and formaldehyde before adding the phosphite can sometimes minimize this side reaction.

  • Bis-alkylation: The product's N-H bond could potentially react further, although this is less common under standard conditions.

    • Solution: Maintain a 1:1 or slight excess of phosphite to the amine component. Avoid a large excess of formaldehyde.

  • Rearrangement Products: In some Pudovik-type reactions, rearranged products with a >P(O)–O–CH–P(O)< skeleton can form, especially with certain catalysts or elevated temperatures.[3]

    • Solution: Use milder reaction conditions. Catalyst choice is critical; for instance, lower concentrations of amine catalysts (e.g., 5% diethylamine) favor the desired adduct over rearranged species.[3]

Question 3: What is the most effective method for purifying the final product?

Answer: Purification can be challenging due to the product's polarity.

  • Column Chromatography: This is a common method but can be problematic. The polar nature of the phosphonate can lead to streaking on standard silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a polar modifier like triethylamine or methanol. Use a solvent system with increasing polarity, such as a gradient of dichloromethane/methanol or ethyl acetate/ethanol.

  • Recrystallization/Precipitation: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.

    • Solution: Test various solvent systems. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol or dichloromethane) and then add a non-polar solvent (like diethyl ether or hexanes) until the product precipitates.[4]

  • Acid/Base Washing: An aqueous workup can remove many impurities.

    • Solution: During the workup, wash the organic layer with a mild acid (e.g., dilute HCl) to remove basic impurities and then with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities before drying and concentrating.

Section 2: Optimizing Reaction Conditions - Data Summary

The following tables summarize the influence of various parameters on the synthesis of aminophosphonates, based on general findings from related Pudovik and Kabachnik-Fields reactions. Optimal conditions should be determined empirically for this compound.

Table 1: Effect of Catalyst on Yield and Reaction Time

Catalyst TypeTypical Loading (mol%)Solvent ConditionRelative YieldGeneral Remarks
None N/ASolvent-free (heating or MW)Good to ExcellentEnvironmentally friendly; requires thermal or microwave energy. Reaction times can be longer without catalysis.[5]
Lewis Acids (e.g., InCl₃, ZrCl₄, CeCl₃)5 - 20THF, CH₂Cl₂, Solvent-freeGood to ExcellentEffective at promoting the reaction under mild conditions. Must be handled under anhydrous conditions.[2]
Brønsted Acids (e.g., PTSA, KHSO₄)10 - 20Toluene, Solvent-freeGoodInexpensive and effective, but can sometimes lead to side reactions if conditions are too harsh.[1]
Bases (e.g., Triethylamine, DBN)5 - 100MeCN, Solvent-freeGood to ExcellentBasic catalysts are common for the Pudovik reaction. Can also promote rearrangement byproducts.[3][6]

Table 2: Effect of Solvent on Reaction Outcome

SolventPolarityTypical TemperatureOutcome
Solvent-Free N/A50 - 110 °COften high yields, reduced waste, and shorter reaction times, especially with microwave irradiation.[7]
Toluene Non-polarRefluxGood for azeotropic removal of water; common in acid-catalyzed reactions.
Dichloromethane (DCM) Polar aproticRoom Temp - RefluxExcellent solvent for dissolving reactants; easy to remove.
Acetonitrile (MeCN) Polar aproticRoom Temp - RefluxGood for reactions involving base catalysts.[6]
Ethanol Polar proticRefluxCan participate in transesterification with the phosphite ester if heated for prolonged periods.

Section 3: Detailed Experimental Protocol

This section provides a representative one-pot, solvent-free protocol for the synthesis of Diethyl this compound.

Reagents & Equipment:

  • N-acetylacetamide (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Diethyl phosphite (1.2 eq)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add N-acetylacetamide (1.0 eq), paraformaldehyde (1.2 eq), and diethyl phosphite (1.2 eq).

  • Heating: Place the flask in a preheated oil bath at 80-90 °C.

  • Reaction: Stir the mixture vigorously. The reactants will melt and form a homogenous liquid. Maintain the temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 DCM/Methanol eluent). The disappearance of the starting materials indicates the reaction is nearing completion.

  • Cooling & Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The crude product is often a viscous oil or a waxy solid.

  • Initial Purification: Dissolve the crude mixture in dichloromethane (DCM) or ethyl acetate. Wash the organic solution sequentially with water (2x), saturated sodium bicarbonate (NaHCO₃) solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with ethanol) or by recrystallization/precipitation from a suitable solvent pair (e.g., DCM/diethyl ether).

Section 4: Visual Guides and Workflows

The following diagrams illustrate the reaction pathway, a general experimental workflow, and a troubleshooting decision tree.

Reaction_Pathway cluster_reactants Reactants cluster_product Product r1 N-Acetylacetamide r1->mid r2 Formaldehyde r2->mid r3 Diethyl Phosphite r3->mid p1 Diethyl this compound mid->p1 Pudovik/ Kabachnik-Fields Reaction

Figure 1. General reaction pathway for the synthesis.

Experimental_Workflow start Start step1 Combine Reactants: N-acetylacetamide, Paraformaldehyde, Diethyl Phosphite start->step1 step2 Heat Mixture (e.g., 80-90 °C) step1->step2 step3 Monitor Reaction (TLC / NMR) step2->step3 decision Reaction Complete? step3->decision decision->step2 No step4 Cool to Room Temp & Perform Aqueous Workup decision->step4 Yes step5 Dry & Concentrate Organic Phase step4->step5 step6 Purify Product (Chromatography / Recrystallization) step5->step6 end Pure Product step6->end

Figure 2. Step-by-step experimental workflow.

Troubleshooting_Guide issue Problem: Low Yield cause1 Cause: Incomplete Reaction issue->cause1 cause2 Cause: Poor Reactant Quality issue->cause2 cause3 Cause: Purification Loss issue->cause3 sol1a Solution: Extend Reaction Time cause1->sol1a sol1b Solution: Increase Temperature cause1->sol1b sol2a Solution: Use Anhydrous Reagents cause2->sol2a sol2b Solution: Check Stoichiometry cause2->sol2b sol3a Solution: Deactivate Silica Gel cause3->sol3a sol3b Solution: Optimize Recrystallization cause3->sol3b

Figure 3. Decision tree for troubleshooting low yield.

References

N-acetylaminomethylphosphonate degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways, prevention strategies, and experimental troubleshooting for N-acetylaminomethylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the N-acetyl group. This reaction yields aminomethylphosphonic acid (AMPA) and acetic acid. This hydrolysis can be catalyzed by both acidic and basic conditions.

Q2: What are the main factors that influence the stability of this compound?

A2: The stability of this compound is primarily influenced by:

  • pH: The compound is most stable in neutral pH conditions (approximately pH 7.0). Stability decreases in both acidic and alkaline environments due to acid- and base-catalyzed hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, the compound should be stored at recommended low temperatures.

  • Presence of Water: As the primary degradation mechanism is hydrolysis, the presence of water is necessary for the breakdown of the compound.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability and prevent degradation, this compound should be stored in a refrigerator under an inert atmosphere. It is slightly soluble in methanol and water. For long-term storage, it is advisable to store the compound as a dry solid. If a stock solution is required, it should be prepared fresh and used as soon as possible. If storage of a solution is necessary, it should be kept at a neutral pH and stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: Degradation can be monitored by quantifying the decrease of the parent compound, this compound, and the appearance of its primary degradation product, aminomethylphosphonic acid (AMPA). A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a common and effective technique for this purpose.

Degradation Pathways and Prevention

The degradation of this compound is a critical consideration for its handling, storage, and application in experimental settings. Understanding the mechanisms of degradation is key to preventing it.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway is the hydrolysis of the amide bond, which is susceptible to both acid and base catalysis.

NAAMP This compound TransitionState Transition State NAAMP->TransitionState H2O H₂O H2O->TransitionState AMPA Aminomethylphosphonic Acid (AMPA) TransitionState->AMPA AceticAcid Acetic Acid TransitionState->AceticAcid Catalyst H⁺ (Acid) or OH⁻ (Base) Catalyst->TransitionState Catalyzes

Figure 1. Hydrolysis of this compound.

Prevention Strategies

To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain solutions at a neutral pH (around 7.0) using a suitable buffer system.

  • Temperature Control: Store both solid compound and solutions at low temperatures (refrigerated or frozen). Avoid repeated freeze-thaw cycles.

  • Use of Aprotic Solvents: When possible, use aprotic solvents for non-aqueous experiments to prevent hydrolysis.

  • Fresh Preparation: Prepare aqueous solutions fresh before each experiment to minimize the duration of exposure to conditions that may cause degradation.

Troubleshooting Guides

HPLC Analysis Issues

Issue 1: Variable Peak Areas or Retention Times for this compound

  • Possible Cause A: Degradation of the compound in the sample vial.

    • Solution: Ensure the autosampler is temperature-controlled. Prepare fresh samples and analyze them promptly.

  • Possible Cause B: Inconsistent mobile phase preparation.

    • Solution: Prepare the mobile phase carefully and consistently. Ensure all components are fully dissolved and the mobile phase is adequately degassed.

  • Possible Cause C: Column temperature fluctuations.

    • Solution: Use a column oven to maintain a consistent temperature.

Issue 2: Appearance of Unexpected Peaks (e.g., AMPA)

  • Possible Cause: Degradation of this compound during sample preparation or storage.

    • Solution: Review sample handling procedures. Minimize the time samples are stored before analysis and ensure storage conditions are optimal (neutral pH, low temperature).

Issue 3: Poor Peak Shape (Tailing)

  • Possible Cause: Interaction of the phosphonate group with the stationary phase.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the phosphonate group. The addition of a competing agent to the mobile phase may also improve peak shape.

Experimental Inconsistency

Issue: Inconsistent results in biological or chemical assays.

  • Possible Cause: Degradation of this compound in the assay buffer or media.

    • Solution: Confirm the pH and temperature of the assay conditions. If the conditions are acidic or basic, or if the experiment is conducted at elevated temperatures, consider the potential for degradation and its impact on the effective concentration of the compound. Perform control experiments to assess the stability of the compound over the time course of the assay.

Quantitative Data

Table 1: Illustrative Half-life (t1/2) of N-acetylneuraminic Acid at Different pH and Temperatures [1]

Temperature (°C)pH 2.0 (hours)pH 12.0 (hours)
6072.964.36
7033.012.15
8015.371.21
907.370.93

Note: This data is for N-acetylneuraminic acid and should be used as an estimate of the expected behavior of this compound. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix the stock solution with water and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical method, such as HPLC with UV or mass spectrometry detection.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Calculate the percentage of degradation. The target degradation is typically in the range of 5-20%.[2]

Start Start: Prepare Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Neutral Neutral Hydrolysis Stress->Neutral Oxidative Oxidative Degradation Stress->Oxidative Thermal Thermal Degradation Stress->Thermal Photo Photolytic Degradation Stress->Photo Sample Sample at Time Points Acid->Sample Base->Sample Neutral->Sample Oxidative->Sample Thermal->Sample Photo->Sample Analyze Analyze by HPLC Sample->Analyze Evaluate Evaluate Data Analyze->Evaluate

Figure 2. Forced degradation study workflow.

Protocol 2: HPLC Method for Monitoring Degradation

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and experimental conditions.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for higher specificity.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare standards of this compound and, if available, AMPA.

  • Prepare samples by diluting them in the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the amount of this compound and AMPA in the samples by comparing their peak areas to those of the standards.

References

Technical Support Center: Synthesis and Purification of N-acetylaminomethylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-acetylaminomethylphosphonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). If the reaction has stalled, consider increasing the reaction time or temperature.
Decomposition of starting materials or product.Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Avoid excessive heating.
Suboptimal pH of the reaction mixture.The pH can influence the reactivity of the amine and the stability of the imine intermediate in the Kabachnik-Fields reaction. Optimize the pH by the addition of a non-interfering acid or base.
Presence of Multiple Spots on TLC After Reaction Formation of side products.The Kabachnik-Fields reaction can have competing pathways. The formation of an α-hydroxyphosphonate intermediate can sometimes lead to byproducts.[1] Modifying the order of addition of reagents or using a pre-formed imine can sometimes favor the desired reaction pathway.
Unreacted starting materials.N-acetylglycine, formaldehyde, and dimethyl phosphite may remain. Ensure stoichiometric amounts or a slight excess of the more volatile/reactive components are used.
Hydrolysis of dimethyl phosphite.Dimethyl phosphite can hydrolyze to monomethyl phosphonate and phosphorous acid, especially in the presence of moisture. Use anhydrous solvents and reagents.
Difficulty in Isolating the Product by Recrystallization Product is an oil or does not crystallize easily.Try a variety of solvent systems. Common choices for polar molecules include ethanol, isopropanol, ethyl acetate/hexane, and water.[2] If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Co-precipitation of impurities.If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
Poor Separation During Column Chromatography Inappropriate solvent system (mobile phase).The choice of eluent is critical for good separation.[3][4][5] A typical starting point for polar compounds on silica gel is a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate). The polarity of the eluent can be gradually increased to elute the desired compound.
Incorrect stationary phase.Silica gel is the most common stationary phase for column chromatography of polar organic molecules.[4] Alumina can also be used.[4] For highly polar compounds, reversed-phase chromatography might be an alternative.
Overloading the column.Using too much crude material for the amount of stationary phase will result in poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase.
Product Appears Unstable During Workup or Purification Hydrolysis of the phosphonate ester.Acidic or basic conditions during aqueous workup can lead to the hydrolysis of the methyl esters of the phosphonate. Use neutral water for extraction and avoid strong acids or bases.
Degradation on silica gel.Some compounds can degrade on acidic silica gel. This can sometimes be mitigated by deactivating the silica gel with a small amount of a base like triethylamine mixed in the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities include:

  • Unreacted starting materials: N-acetylglycine, formaldehyde (or its polymer, paraformaldehyde), and dimethyl phosphite.

  • Hydrolysis products of dimethyl phosphite: Monomethyl phosphonate and phosphorous acid. This is more likely if your reaction conditions are not strictly anhydrous.

  • Side products from the Kabachnik-Fields reaction: Depending on the reaction conditions, you might have small amounts of byproducts arising from alternative reaction pathways.[1]

Q2: My NMR spectrum shows unreacted dimethyl phosphite. How can I remove it?

A2: Dimethyl phosphite is relatively volatile compared to the product. It can often be removed by evaporation under high vacuum. If residual amounts persist, it can be separated during column chromatography using a non-polar eluent system initially, as dimethyl phosphite is less polar than this compound.

Q3: I see a significant amount of a water-soluble impurity. What could it be and how do I remove it?

A3: This is likely to be unreacted N-acetylglycine or hydrolysis products like phosphorous acid. During the workup, you can perform multiple extractions with water to remove these highly polar impurities. Adjusting the pH of the aqueous layer can sometimes improve the partitioning of these impurities into the water layer.

Q4: What is a good starting point for developing a recrystallization protocol?

A4: Start by testing the solubility of your crude product in a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane) at room temperature and upon heating.[2] A good recrystallization solvent will dissolve the compound when hot but not when cold. You can also try solvent mixtures, such as adding a non-polar solvent (like hexane or diethyl ether) to a solution of your compound in a more polar solvent (like ethyl acetate or acetone) until it becomes cloudy, then heating to clarify and allowing it to cool slowly.[2]

Q5: Can you provide a general protocol for column chromatography purification?

A5: A general protocol for purifying this compound on a silica gel column is as follows:

  • Prepare the column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Load the sample: Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with your sample to the top of the column.

  • Elute: Start with a relatively non-polar eluent mixture (e.g., 9:1 dichloromethane:methanol) and gradually increase the polarity (e.g., to 4:1 or even pure methanol) to elute your product.

  • Monitor: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Experimental Protocols

Protocol 1: General Synthesis of this compound (Kabachnik-Fields Reaction)

This is a representative protocol and may require optimization.

  • To a stirred solution of N-acetylglycine (1 equivalent) in a suitable solvent (e.g., toluene or ethanol), add paraformaldehyde (1.2 equivalents).

  • Heat the mixture to reflux until the solution becomes clear.

  • Cool the reaction mixture to room temperature and add dimethyl phosphite (1.1 equivalents) dropwise.

  • The reaction can be catalyzed by adding a catalytic amount of a base (e.g., triethylamine) or a Lewis acid.[6]

  • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Mix N-acetylglycine and Paraformaldehyde in Solvent heat Heat to Reflux start->heat cool Cool to Room Temperature heat->cool add_dmp Add Dimethyl Phosphite cool->add_dmp react Stir and Monitor add_dmp->react evaporate Solvent Evaporation react->evaporate crude Crude Product evaporate->crude recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Profile cluster_purification Purification Strategy start Crude Product Analysis (TLC/NMR) unreacted_sm Unreacted Starting Materials start->unreacted_sm side_products Side Products start->side_products hydrolysis Hydrolysis Products start->hydrolysis extraction Aqueous Extraction unreacted_sm->extraction If polar column_chrom Column Chromatography unreacted_sm->column_chrom If non-polar side_products->column_chrom hydrolysis->extraction recrystallization Recrystallization extraction->recrystallization pure_product High Purity Product recrystallization->pure_product column_chrom->recrystallization column_chrom->pure_product

Caption: Decision tree for troubleshooting the purification of this compound.

References

Common side reactions in N-acetylaminomethylphosphonate synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-acetylaminomethylphosphonate Synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is the Kabachnik-Fields reaction.[1] This is a one-pot, three-component condensation involving N-acetylacetamide (the amine component), formaldehyde (the carbonyl component), and a dialkyl phosphite (e.g., diethyl phosphite).[2][3] The reaction typically proceeds through the formation of an imine intermediate, which then undergoes nucleophilic attack by the phosphite.[4][5]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Reaction times can be long without a catalyst, sometimes requiring reflux for several hours.[6]

  • Suboptimal Catalyst: While the reaction can proceed without a catalyst, various Lewis acids or other promoters can significantly improve yields and reduce reaction times.[7]

  • Side Reactions: The formation of unintended side products, particularly the bis-adduct, can consume starting materials and reduce the yield of the desired product.

  • Hydrolysis: If the reaction is not performed under anhydrous conditions, the dialkyl phosphite starting material can hydrolyze, rendering it inactive.

  • Formaldehyde Polymerization: Using aqueous formaldehyde or paraformaldehyde can lead to the formation of polyoxymethylene (paraformaldehyde), which can complicate the reaction.[8]

Q3: I'm observing a significant impurity with a higher molecular weight in my final product. What is it?

A3: A common higher molecular weight impurity is the bis(N-acetylaminomethyl)phosphonate, also known as the bis-adduct. This occurs when the nitrogen atom of the newly formed this compound (which is a secondary amine) reacts with another molecule of formaldehyde and dialkyl phosphite. This is essentially a "double Kabachnik-Fields reaction".[4][6]

Q4: How can I minimize the formation of the bis-adduct?

A4: To suppress the formation of the bis-adduct, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1:1 molar ratio of N-acetylacetamide, formaldehyde, and dialkyl phosphite. A slight excess of the amine component (N-acetylacetamide) can sometimes help ensure the phosphite is consumed before reacting with the product.

  • Slow Addition: Add the dialkyl phosphite slowly to the mixture of the amine and carbonyl. This keeps the concentration of the phosphite low, favoring the reaction with the more reactive primary imine intermediate over the secondary amine product.

  • Temperature Control: Running the reaction at a lower temperature may slow the rate of the second addition more than the first, improving selectivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem / Observation Potential Cause Recommended Solution
Low or No Product Formation Reaction conditions are too mild or catalyst is inactive.Consider adding a Lewis acid catalyst (see table below). Microwave-assisted, solvent-free conditions can also dramatically increase reaction rates.[4][5]
Water is present in the reagents or solvent.Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or distilled reagents. A dehydrating agent can be beneficial.[1]
Multiple Spots on TLC Plate Formation of bis-adduct and other side products.Carefully control the stoichiometry of reactants. Purify the crude product using flash column chromatography.
Degradation of starting materials or product.Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.
Product is an Oil and Difficult to Purify Residual solvent or low-molecular-weight impurities.Purify by flash column chromatography on silica gel. Ensure the product is thoroughly dried under high vacuum to remove all volatile residues.
NMR Spectrum is Complex/Uninterpretable Presence of multiple side products and unreacted starting materials.Isolate the main product using column chromatography before detailed NMR analysis. Compare the spectrum to literature values if available.

Data Summary: Effect of Catalysts

The choice of catalyst can significantly impact the yield and reaction conditions for α-aminophosphonate synthesis. While data for the specific synthesis of this compound is sparse, the following table summarizes the performance of various catalysts in analogous Kabachnik-Fields reactions.

CatalystTypical SolventTemperature (°C)Typical Yield (%)Notes
None (Catalyst-Free)Toluene or EthanolReflux (80-110°C)60-85%Often requires longer reaction times (5-20 hours).[6]
Mg(ClO₄)₂DichloromethaneRoom Temp85-95%Highly efficient and works under mild conditions.[9]
InCl₃DichloromethaneRoom Temp80-92%Effective catalyst for a general one-pot synthesis.[9]
Zn(OTf)₂Acetonitrile60°C75-90%Zinc triflate is an efficient Lewis acid for this condensation.[7]
Phenylphosphonic AcidSolvent-free80°C80-95%An example of an efficient and recyclable organocatalyst.[10]
Amberlite IRC-748EthanolReflux (80°C)85-95%A recyclable resin catalyst, avoiding hazardous acids.[11]

Visualized Workflows and Mechanisms

Reaction Pathway Diagram

The following diagram illustrates the primary synthesis route via the Kabachnik-Fields reaction and the common side reaction leading to the formation of a bis-adduct.

Reaction_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products acetamide N-acetylacetamide formaldehyde Formaldehyde imine Imine Intermediate acetamide->imine + H₂O phosphite Dialkyl Phosphite formaldehyde->imine + H₂O secondary_imine Secondary Imine Intermediate formaldehyde->secondary_imine main_product This compound (Desired Product) phosphite->main_product Addition side_product Bis-adduct (Side Product) phosphite->side_product Addition imine->main_product Addition main_product->secondary_imine secondary_imine->side_product Addition

Caption: Main reaction and side reaction pathways in the synthesis.

Troubleshooting Workflow

This flowchart provides a logical guide for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_reaction Was the reaction monitored (e.g., by TLC)? start->check_reaction incomplete Problem: Incomplete Reaction check_reaction->incomplete No / Reaction stalled multiple_products Problem: Multiple Products Formed check_reaction->multiple_products Yes / Multiple spots solution_incomplete Solutions: - Increase reaction time - Increase temperature - Add a suitable catalyst - Use microwave irradiation incomplete->solution_incomplete check_stoich Was reactant stoichiometry precisely 1:1:1? multiple_products->check_stoich stoich_issue Cause: Bis-adduct formation due to excess phosphite/aldehyde check_stoich->stoich_issue No other_issue Cause: Impurities in reagents or presence of water check_stoich->other_issue Yes solution_stoich Solution: - Adjust to 1:1:1 ratio - Use slow addition of phosphite stoich_issue->solution_stoich solution_other Solution: - Use pure/distilled reagents - Ensure anhydrous conditions other_issue->solution_other

Caption: A step-by-step guide for troubleshooting synthesis issues.

Experimental Protocol: Synthesis of Diethyl this compound

This protocol is a representative example of a catalyst-free Kabachnik-Fields reaction.

1. Reagents and Materials:

  • N-acetylacetamide (1.0 eq)

  • Paraformaldehyde (1.0 eq of CH₂O)

  • Diethyl phosphite (1.0 eq)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

2. Reaction Setup:

  • All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-acetylacetamide (1.0 eq) and anhydrous toluene (approx. 0.5 M concentration relative to the limiting reagent).

  • Add paraformaldehyde (1.0 eq).

3. Reaction Procedure:

  • Heat the mixture to reflux (approx. 110°C) with vigorous stirring to depolymerize the paraformaldehyde and allow for the in-situ formation of the imine intermediate.

  • Once the solution becomes clear (indicating depolymerization), add diethyl phosphite (1.0 eq) dropwise via a syringe over 15-20 minutes.

  • Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 50:50 Hexanes:EtOAc). The reaction is typically complete within 5-10 hours.[6]

4. Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

5. Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

References

Technical Support Center: Enhancing the Stability of N-acetylaminomethylphosphonate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-acetylaminomethylphosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound during long-term storage. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound can be influenced by several factors, including:

  • pH of the solution: Acidic or alkaline conditions can catalyze hydrolysis.

  • Temperature: Higher temperatures generally accelerate degradation rates.

  • Presence of moisture: Water is a key reactant in hydrolytic degradation.

  • Exposure to light: Photodegradation can occur, leading to the formation of impurities.

  • Presence of oxidizing agents: Oxidation can be a degradation pathway.

  • Presence of metal ions: Metal ions can catalyze degradation reactions.[1][2][3]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound is hydrolysis of the amide bond, which would yield aminomethylphosphonate and acetic acid. Other potential degradation products could arise from oxidation or photodegradation, though these pathways are less characterized.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the solid compound at 2-8°C, protected from moisture and light. If in solution, it should be prepared in a buffered medium at a neutral pH and stored at 2-8°C for short-term use. For long-term storage of solutions, freezing (-20°C or below) or lyophilization is recommended.

Q4: How can I monitor the stability of my this compound samples?

A4: Stability-indicating analytical methods are crucial for monitoring the integrity of your samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique to separate and quantify the parent compound from its degradation products.[4][5][6][7][8] Other techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize unknown degradation products.[9][10][11][12][13]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: Rapid degradation of this compound in aqueous solution.
  • Possible Cause 1: Inappropriate pH.

    • Troubleshooting: The pH of the solution can significantly impact the rate of hydrolysis. Conduct a pH stability study to determine the optimal pH range for your formulation. Generally, a pH between 6.0 and 7.5 is a good starting point.

  • Possible Cause 2: Presence of catalytic metal ions.

    • Troubleshooting: Trace metal ions can catalyze degradation.[1][2][3] The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%), can sequester these ions and improve stability.

  • Possible Cause 3: Microbial contamination.

    • Troubleshooting: If the solution is not sterile, microbial growth can alter the pH and introduce enzymes that may degrade the compound. Filter-sterilize the solution using a 0.22 µm filter and handle it under aseptic conditions.

Issue 2: Formation of unknown peaks in the chromatogram after storage.
  • Possible Cause 1: Photodegradation.

    • Troubleshooting: Protect your samples from light by using amber vials or by wrapping the containers in aluminum foil.[14][15][16][17][18] Conduct a photostability study according to ICH Q1B guidelines to assess the light sensitivity of your compound.[14][15][16][17][18]

  • Possible Cause 2: Oxidative degradation.

    • Troubleshooting: If the compound is susceptible to oxidation, consider purging your solutions with an inert gas like nitrogen or argon to remove dissolved oxygen. The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, may also be beneficial.

  • Possible Cause 3: Incompatibility with excipients.

    • Troubleshooting: If your formulation contains other components, they may be reacting with this compound.[19][20][21][22][23] Conduct compatibility studies by analyzing binary mixtures of the active ingredient and each excipient under stressed conditions.

Issue 3: Poor recovery of the compound after lyophilization.
  • Possible Cause 1: Inappropriate lyoprotectant.

    • Troubleshooting: The choice and concentration of a lyoprotectant are critical for stabilizing the compound during the freeze-drying process and in the lyophilized cake.[24][25][26] Screen different lyoprotectants such as sucrose, trehalose, or mannitol at various concentrations to find the optimal formulation.

  • Possible Cause 2: Suboptimal lyophilization cycle.

    • Troubleshooting: The freezing rate, primary drying temperature, and secondary drying time can all affect the stability of the final lyophilized product. Optimize the lyophilization cycle to ensure complete sublimation of the solvent without causing collapse or degradation of the product.[27][28]

Data Presentation

The following tables summarize hypothetical quantitative data from stability studies on this compound to illustrate the impact of different storage conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C for 30 Days

pHInitial Purity (%)Purity after 30 days (%)Major Degradation Product (%)
3.099.885.214.1 (Aminomethylphosphonate)
5.099.795.14.5 (Aminomethylphosphonate)
7.099.898.51.2 (Aminomethylphosphonate)
9.099.692.37.2 (Aminomethylphosphonate)

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0) for 90 Days

TemperatureInitial Purity (%)Purity after 90 days (%)
4°C99.899.1
25°C99.796.5
40°C99.891.2

Table 3: Effect of Stabilizers on the Stability of this compound in Aqueous Solution (pH 7.0) at 40°C for 30 Days

FormulationInitial Purity (%)Purity after 30 days (%)
Control (No Stabilizer)99.895.4
+ 0.1% EDTA99.797.8
+ 0.1% Ascorbic Acid99.897.2
+ 0.1% EDTA + 0.1% Ascorbic Acid99.698.9

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[29][30][31][32][33]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 10 mg of solid this compound in a vial and heat in an oven at 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18] A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its primary degradation product, aminomethylphosphonate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM potassium phosphate buffer, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 20% B

    • 15-20 min: 20% B

    • 20-22 min: 20% to 5% B

    • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

cluster_degradation Primary Degradation Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Aminomethylphosphonate Aminomethylphosphonate Hydrolysis->Aminomethylphosphonate Acetic Acid Acetic Acid Hydrolysis->Acetic Acid

Caption: Hydrolytic degradation of this compound.

cluster_workflow Stability Testing Workflow A Sample Preparation (Varying pH, Temp, Light) B Incubation/ Stressing A->B C Sample Analysis (HPLC, MS, NMR) B->C D Data Analysis (Purity, Degradants) C->D E Stability Assessment D->E cluster_troubleshooting Troubleshooting Logic Start Degradation Observed CheckpH Is pH optimal? Start->CheckpH CheckLight Is sample protected from light? CheckpH->CheckLight Yes AdjustpH Adjust pH CheckpH->AdjustpH No CheckMetals Are metal ions chelated? CheckLight->CheckMetals Yes ProtectLight Use amber vials CheckLight->ProtectLight No AddChelator Add EDTA CheckMetals->AddChelator No End Stability Improved CheckMetals->End Yes AdjustpH->End ProtectLight->End AddChelator->End

References

Method refinement for sensitive detection of N-acetylaminomethylphosphonate in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refined method of sensitive detection of N-acetylaminomethylphosphonate (N-acetyl AMPA) in complex matrices. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor/Inconsistent Peak Shape (Tailing, Splitting) Analyte Chelation with Metal Ions: N-acetyl AMPA, like related phosphonates, can chelate with metal ions in the sample matrix or from the LC system, leading to poor chromatography.[1][2]- Add a Chelating Agent: Incorporate ethylenediaminetetraacetic acid (EDTA) into the sample extraction solvent and/or mobile phase to bind metal ions.[3][4][5] - System Passivation: Passivate the LC system with a strong acid like phosphoric acid to minimize interactions with metal components.[1]
Inappropriate Column Chemistry: The high polarity of N-acetyl AMPA makes it poorly retained on traditional reversed-phase columns.- Use a Specialized Column: Employ a column with mixed-mode functionality (e.g., weak anion-exchange and reversed-phase) or a porous graphitic carbon (Hypercarb) column, which provides better retention for polar analytes without derivatization.[6]
Low Sensitivity/Poor Signal-to-Noise Suboptimal Ionization: The analyte may not ionize efficiently in the mass spectrometer source.- Optimize MS Parameters: Fine-tune ESI source parameters (e.g., spray voltage, gas flows, temperature) for the specific analyte.[7] - Consider Derivatization: While direct analysis is possible, derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) can improve ionization efficiency and chromatographic retention.[3][4][8] - Use a Micro-Flow LC System: Reducing the flow rate can decrease background noise and enhance sensitivity.[6]
Matrix Effects: Co-eluting matrix components can suppress the analyte signal.- Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances. Oasis HLB cartridges are a common choice.[9] - Use Isotope-Labeled Internal Standards: Spiking samples with a stable isotope-labeled internal standard for N-acetyl AMPA before sample preparation can correct for matrix effects and variations in recovery.[6]
Low or Variable Analyte Recovery Inefficient Extraction: The extraction solvent may not be effectively releasing the analyte from the matrix.- Optimize Extraction Solvent: An aqueous extraction solution containing a weak acid (e.g., acetic acid) and a chelating agent (EDTA) is often effective.[9] - Employ Vigorous Extraction: Use techniques like shaking or sonication to ensure thorough extraction.
Analyte Loss During Sample Preparation: The analyte may be lost during cleanup or solvent evaporation steps.- Minimize Sample Handling Steps: A streamlined "dilute-and-shoot" approach after initial extraction can reduce analyte loss. - Careful Evaporation: If concentration is necessary, use gentle nitrogen evaporation and avoid complete dryness.
Inconsistent Retention Times Mobile Phase Inconsistency: Small variations in mobile phase pH or composition can affect the retention of this polar analyte.- Prepare Fresh Mobile Phase Daily: Ensure consistent mobile phase preparation. - Buffer the Mobile Phase: Use a suitable buffer to maintain a stable pH.
Column Equilibration: Insufficient column equilibration between injections can lead to retention time drift.- Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[9]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: Not necessarily. A highly sensitive microLC-MS/MS method has been developed for the direct, simultaneous quantification of N-acetyl AMPA and related compounds in various biological matrices without derivatization.[6] This approach simplifies sample preparation and reduces analysis time. However, for matrices with significant interference or when using standard HPLC systems, derivatization with reagents like FMOC-Cl can enhance chromatographic retention on reversed-phase columns and improve sensitivity.[3][4][8]

Q2: What type of analytical column is recommended for direct analysis?

A2: For direct analysis without derivatization, a column that provides good retention for highly polar, anionic compounds is recommended. A porous graphitic carbon column (e.g., Hypercarb) has been shown to provide robust chromatographic separation.[6] Alternatively, a mixed-mode column with both anion-exchange and reversed-phase properties can be effective.[10]

Q3: How can I minimize matrix effects in complex samples like soil or plasma?

A3: The most effective way to minimize matrix effects is through a combination of thorough sample cleanup and the use of a stable isotope-labeled internal standard. Solid-phase extraction (SPE) is a common and effective cleanup technique.[6][9] The QuPPe (Quick Polar Pesticides) method, which involves an aqueous extraction followed by cleanup, can also be adapted.[5] The use of an internal standard specific to N-acetyl AMPA, added at the beginning of the sample preparation process, is crucial for accurate quantification as it compensates for signal suppression or enhancement caused by the matrix.[6]

Q4: What are the key considerations for sample preparation of N-acetyl AMPA?

A4: Key considerations include:

  • Chelation: The phosphonate group in N-acetyl AMPA can chelate with metal ions. The addition of a chelating agent like EDTA to the extraction solvent is highly recommended to prevent this and improve recovery and peak shape.[3][4][5]

  • Extraction Solvent: An aqueous solution containing a weak acid is typically used for extraction.

  • Cleanup: For complex matrices, a cleanup step such as solid-phase extraction (SPE) is often necessary to remove interferences.[6][9]

Q5: What are the expected recovery rates for N-acetyl AMPA in different matrices?

A5: With an optimized method, high recovery rates can be achieved. For example, a microLC-MS/MS method reported recoveries for N-acetyl AMPA in plasma/serum between 86-108%, in urine between 93-120%, and in feed and stomach/intestinal content between 91-115%.[6] However, recoveries can be matrix-dependent, and it is essential to validate the method for each specific matrix.

Quantitative Data Summary

Table 1: Method Performance for N-acetyl AMPA in Various Matrices[6]

MatrixRecovery (%)Precision (RSD %)
Plasma/Serum86 - 108< 20
Urine93 - 120< 20
Feed91 - 115< 20
Stomach/Gizzard/Intestinal Content92 - 110< 20

Experimental Protocols

MicroLC-MS/MS Method for Direct Analysis of N-acetyl AMPA[6]

This protocol is based on the method described by Per-Erik an and L. an (2019) for the direct analysis of N-acetyl AMPA in biological matrices.

1. Sample Preparation (Plasma/Serum)

  • Spike 100 µL of the sample with the internal standard solution.

  • Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • LC System: MicroLC system

  • Column: Hypercarb (porous graphitic carbon)

  • Mobile Phase: Isocratic elution with water containing formic acid and medronic acid.

  • Flow Rate: Micro-flow rate (e.g., 10-50 µL/min)

  • Run Time: Approximately 3.4 minutes

3. Mass Spectrometry

  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), negative mode

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike precip Protein Precipitation (Acetonitrile + Formic Acid) spike->precip centrifuge1 Centrifugation precip->centrifuge1 evap Evaporation centrifuge1->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc microLC Separation (Hypercarb Column) injection->lc ms MS/MS Detection (Triple Quadrupole) lc->ms

Caption: Workflow for the direct analysis of N-acetyl AMPA.

Troubleshooting_Logic start Poor Peak Shape? chelation Chelation with Metal Ions? start->chelation Yes good_peak Good Peak Shape start->good_peak No column_issue Inappropriate Column? chelation->column_issue No add_edta Add EDTA to Mobile Phase/Sample chelation->add_edta Yes use_hypercarb Use Hypercarb or Mixed-Mode Column column_issue->use_hypercarb Yes passivate Passivate LC System add_edta->passivate

Caption: Troubleshooting logic for poor peak shape.

References

Addressing matrix effects in LC-MS/MS analysis of N-acetylaminomethylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of N-acetylaminomethylphosphonate.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue Potential Cause Recommended Action
Poor Signal Intensity or No Signal Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound.[1][2][3][4]Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] Chromatographic Separation: Adjust the gradient, mobile phase composition, or column chemistry to separate the analyte from interfering compounds.[4] Dilution: Dilute the sample to reduce the concentration of matrix components.[3]
Analyte Adsorption: this compound, being a phosphorylated compound, may adsorb to metal surfaces in the LC system, such as the column housing.[5]Use Metal-Free Columns: Consider using PEEK-lined or other metal-free columns and tubing to minimize analyte interaction with metal surfaces.[5]
Improper Ionization Source Settings: Incorrect settings for temperature, gas flow, or voltage can lead to inefficient ionization.Optimize Source Parameters: Systematically adjust ion source parameters to maximize the signal for this compound.
Inconsistent Results & Poor Reproducibility Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[2]Use an Internal Standard: A stable isotope-labeled internal standard for this compound is highly recommended to compensate for variations in matrix effects.[4] Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed.
Carryover: Analyte from a previous injection may be retained in the system and elute in subsequent runs.Optimize Wash Solvents: Use a strong solvent in the wash method to ensure complete elution of the analyte from the injector and column. Inject Blanks: Run blank injections between samples to assess and mitigate carryover.
Peak Tailing or Poor Peak Shape Secondary Interactions: The phosphonate group can interact with active sites on the column stationary phase or with metal ions.[5]Mobile Phase Additives: Add a chelating agent like medronic acid or a competing acid to the mobile phase to reduce interactions. Column Selection: Use a column with end-capping or a different stationary phase chemistry.
Column Overload: Injecting too much sample can lead to poor peak shape.Reduce Injection Volume: Decrease the amount of sample injected onto the column.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[4][6][7] For this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4] These effects are a significant challenge, especially in complex biological or environmental samples.[4][8]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method is the post-extraction spike comparison.[6] This involves comparing the signal response of a standard in a clean solvent to the response of a standard spiked into a blank sample extract that has gone through the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects. Another technique is post-column infusion, where a constant flow of the analyte solution is introduced into the LC eluent after the column and before the mass spectrometer. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.[2][6]

Q3: What type of sample preparation is recommended for this compound to minimize matrix effects?

A3: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and reducing matrix effects.[4] For polar and anionic compounds like this compound, an anion-exchange SPE sorbent can be effective. Alternatively, derivatization of the amino group with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) can make the molecule less polar, allowing for the use of reversed-phase SPE cartridges, which can provide excellent cleanup.[9][10][11]

Q4: Is an internal standard necessary for the analysis of this compound?

A4: While not strictly mandatory, the use of a stable isotope-labeled (SIL) internal standard is highly recommended. A SIL internal standard will co-elute with this compound and experience similar matrix effects.[4] By using the ratio of the analyte to the internal standard for quantification, the variability caused by matrix effects can be significantly reduced, leading to more accurate and precise results.

Q5: Can the choice of ionization source impact matrix effects?

A5: Yes, the choice of ionization source can influence the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3] If your method development allows, testing both ESI and APCI to see which provides a better signal-to-noise ratio and less matrix interference for this compound is advisable. Additionally, switching between positive and negative ion modes in ESI can sometimes mitigate matrix effects, as fewer matrix components may ionize in one polarity.[3]

Experimental Protocols

1. Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Conditioning: Condition a strong anion-exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and weakly retained interferences.

  • Elution: Elute the this compound with 1 mL of an acidic and/or high ionic strength solution (e.g., 1% formic acid in methanol or a buffered salt solution).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. Derivatization with FMOC-Cl

This procedure is adapted from methods for similar compounds like glyphosate and AMPA.[9][11]

  • pH Adjustment: Adjust the pH of the sample to approximately 9 with a borate buffer.

  • Derivatization: Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in a water-miscible organic solvent (e.g., acetonitrile) to the sample.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 24 hours) in the dark.[9]

  • Quenching: Stop the reaction by adding a small amount of an acid, such as phosphoric acid.[9]

  • Cleanup: The derivatized sample can then be cleaned up using a reversed-phase SPE cartridge to remove excess derivatizing reagent and other interferences.

Visualizations

Matrix_Effect_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Validation A Initial Method Development (LC-MS/MS) B Post-Extraction Spike Experiment A->B Poor performance C Assess Matrix Effect (Signal Suppression/Enhancement?) B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D Effect Present H Re-evaluate Matrix Effect C->H Effect Absent E Modify Chromatographic Conditions (e.g., Gradient, Column) D->E F Implement Internal Standard (Stable Isotope Labeled) E->F G Matrix-Matched Calibration F->G G->H H->D Effect Still Present I Method Validation (Accuracy, Precision) H->I Within Acceptance Criteria J Routine Analysis I->J

Caption: Workflow for identifying, mitigating, and validating the management of matrix effects.

References

Technical Support Center: N-acetylaminomethylphosphonate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of N-acetylaminomethylphosphonate. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The most significant challenges typically encountered during the scale-up of this compound synthesis include:

  • Reaction Control: Maintaining consistent temperature and mixing throughout a larger reaction vessel can be difficult, potentially leading to the formation of impurities and a decrease in yield.

  • Impurity Profile: Side reactions, such as the formation of high molecular weight adducts or dimers, can become more pronounced at a larger scale.

  • Purification: Methods that work well at the lab bench, such as standard column chromatography, may not be economically or practically viable for large-scale production. Developing a scalable purification strategy is crucial.

  • Reagent Handling and Stoichiometry: The addition rates and stoichiometry of reagents like formaldehyde and the phosphonylating agent are critical and need to be carefully controlled to avoid side reactions.

  • Product Isolation: Crystallization and precipitation, which may be straightforward on a small scale, can present challenges in terms of crystal size, purity, and handling at an industrial scale.

Q2: What are the key safety considerations for the large-scale synthesis of this compound?

A2: Key safety considerations include:

  • Formaldehyde: Formaldehyde is a hazardous substance and a potential carcinogen. Appropriate ventilation and personal protective equipment (PPE) are essential.

  • Phosphorus Reagents: Depending on the phosphonylating agent used (e.g., phosphorous acid, phosphorus trichloride), there can be hazards associated with corrosivity and reactivity with water.

  • Exothermic Reactions: The reaction can be exothermic. A robust cooling system and careful monitoring of the reaction temperature are necessary to prevent thermal runaway.

  • Solvent Handling: Large volumes of organic solvents may be used, which can be flammable and pose health risks. Proper storage, handling, and waste disposal procedures are critical.

Q3: How can I monitor the progress of my this compound synthesis reaction at scale?

A3: At scale, it is important to have reliable in-process controls (IPCs) to monitor the reaction. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the consumption of starting materials and the formation of the product and any major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P): To check for the presence of key functional groups and to determine the relative amounts of product and impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used as a rapid, in-line method to monitor the disappearance of starting material functional groups and the appearance of product peaks.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Inefficient mixing leading to localized "hot spots" or poor reagent distribution.- Increase agitation speed.- Evaluate the use of baffles in the reactor.- Consider a different impeller design for better homogenization.
Incorrect stoichiometry or reagent addition rate.- Recalibrate reagent pumps.- Optimize the rate of addition for critical reagents.
High Levels of Impurities Reaction temperature is too high, promoting side reactions.- Lower the reaction temperature.- Improve the efficiency of the reactor cooling system.
Presence of water or other contaminants in starting materials.- Ensure all reagents and solvents are appropriately dried.- Test starting materials for purity before use.
Product Crystallization/Precipitation Issues Solvent system is not optimal for large-scale crystallization.- Conduct solubility studies to identify a better solvent/anti-solvent system.- Control the rate of cooling and/or anti-solvent addition to influence crystal size and morphology.
High viscosity of the reaction mixture hindering precipitation.- Consider using a solvent to reduce viscosity before crystallization.
Difficulty with Product Purification Impurities co-elute with the product during chromatography.- Adjust the mobile phase composition or gradient in your HPLC method.- Consider a different stationary phase.- Explore alternative purification techniques like tangential flow filtration if applicable.
Product is not stable under the purification conditions.- Evaluate the pH and temperature stability of your product.- Perform purification at a lower temperature if necessary.

Experimental Protocols

General Protocol for this compound Synthesis (Lab Scale)
  • Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Acetamide is dissolved in a suitable solvent (e.g., toluene). The phosphonylating agent (e.g., phosphorous acid) is added to the mixture.

  • Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C). Formaldehyde (as a solution, e.g., formalin) is added dropwise via the dropping funnel over a period of 1-2 hours.

  • Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature. The product may precipitate upon cooling or with the addition of an anti-solvent.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity
Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
8067598
9048595
10038290
1102.57885
Table 2: Impact of Solvent on Reaction Outcome
SolventYield (%)Purity (%)Notes
Toluene8595Good for azeotropic water removal.
Acetonitrile8092Product has higher solubility.
Dioxane7894Potential safety concerns.
No Solvent (Neat)6580Difficult to control temperature and mixing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up and Purification reagent_prep Reagent Preparation (Acetamide, Phosphorous Source, Solvent) reactor_setup Reactor Setup (Inert Atmosphere) reagent_prep->reactor_setup charging Charge Reagents to Reactor reactor_setup->charging heating Heat to Reaction Temperature charging->heating formaldehyde_addition Controlled Addition of Formaldehyde heating->formaldehyde_addition reaction_monitoring In-Process Control (HPLC, NMR) formaldehyde_addition->reaction_monitoring cooling Cool Reaction Mixture reaction_monitoring->cooling Reaction Complete isolation Product Isolation (Crystallization/Precipitation) cooling->isolation filtration Filtration and Washing isolation->filtration purification Purification (Recrystallization) filtration->purification drying Drying of Final Product purification->drying

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_yield Low Yield Investigation cluster_purity High Impurity Investigation start Low Yield or High Impurity? check_mixing Check Agitation and Mixing start->check_mixing Yield Issue check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry Yield Issue check_temp Review Temperature Control start->check_temp Purity Issue check_reagents Analyze Starting Material Purity start->check_reagents Purity Issue solution_mixing Optimize Agitation check_mixing->solution_mixing solution_stoichiometry Adjust Reagent Addition check_stoichiometry->solution_stoichiometry solution_temp Lower Reaction Temperature check_temp->solution_temp solution_reagents Use Higher Purity Reagents check_reagents->solution_reagents

Caption: Troubleshooting logic for synthesis scale-up issues.

Validation & Comparative

Navigating the Analytical Landscape for N-acetylaminomethylphosphonate (AMPA) Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-acetylaminomethylphosphonate (N-acetyl-AMPA), a key metabolite of the widely used herbicide glyphosate, is of paramount importance. This guide provides a comprehensive comparison of the primary analytical methodologies for its determination, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

The two principal analytical techniques employed for the determination of N-acetyl-AMPA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of N-acetyl-AMPA, LC-MS/MS is generally the preferred method, allowing for direct analysis without the need for derivatization. In contrast, GC-MS analysis necessitates a derivatization step to increase the analyte's volatility.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including required sensitivity, sample matrix, available instrumentation, and desired sample throughput. The following table summarizes the key quantitative performance parameters of LC-MS/MS and a proposed GC-MS method for N-acetyl-AMPA determination.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS) (Proposed)
Limit of Detection (LOD) 0.25 - 5 µg/kgEstimated to be in the low µg/kg range
Limit of Quantitation (LOQ) 0.025 - 0.2 mg/kg[1][2]Estimated to be in the low to mid µg/kg range
Linearity Excellent (R² > 0.99) over a wide concentration rangeExpected to be good (R² > 0.99) over a defined concentration range
Recovery 70% - 120% (matrix dependent)[1]Expected to be in the range of 70% - 120% (matrix and derivatization efficiency dependent)
Precision (RSD) < 20%[1]Expected to be < 20%
Derivatization Required NoYes
Throughput HighModerate
Selectivity Very HighHigh
Robustness HighModerate to High

Experimental Workflows

To visually represent the analytical processes, the following diagrams illustrate the typical experimental workflows for both LC-MS/MS and the proposed GC-MS methods for N-acetyl-AMPA determination.

LCMSMS_Workflow cluster_prep Sample Preparation (QuPPe) cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Extraction Extraction with Acidified Methanol Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Optional: Dispersive SPE (dSPE) Cleanup Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration Centrifugation2->Filtration LC_Separation Chromatographic Separation Filtration->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Homogenization Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Drying Drying of Extract Cleanup->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection (SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Proposed GC-MS Experimental Workflow

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is adapted from the widely used QuPPe (Quick Polar Pesticides) method for the analysis of polar pesticides in food.[3][4][5][6][7][8]

1. Sample Preparation (QuPPe Method)

  • Homogenization: Homogenize 10 g of the sample. For dry samples, add an appropriate amount of water.

  • Extraction: Add 10 mL of acidified methanol (1% formic acid in methanol) to the homogenized sample in a 50 mL centrifuge tube.

  • Shaking: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 g for 5 minutes.

  • Cleanup (Optional, for complex matrices): For samples with high fat or protein content, a dispersive solid-phase extraction (dSPE) cleanup step with C18 or other suitable sorbents may be necessary.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar analytes, such as a porous graphitic carbon (e.g., Hypercarb) or a mixed-mode column (e.g., weak anion exchange/reversed phase).[1][2]

    • Example Column: Hypercarb (100 x 2.1 mm, 5 µm)

  • Mobile Phase:

    • A: 1.2% Formic acid in water[1][2]

    • B: 0.5% Formic acid in acetonitrile[1][2]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions for N-acetyl-AMPA:

    • Precursor Ion (m/z): 152

    • Product Ions (m/z): 63 (quantifier), 79 (qualifier)[9]

3. Quantification

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

As specific literature for the GC-MS analysis of N-acetyl-AMPA is limited, the following protocol is a proposed method based on established derivatization techniques for similar polar phosphonates like AMPA.[10][11][12]

1. Sample Preparation and Derivatization

  • Extraction and Cleanup: Follow a suitable extraction and cleanup procedure to isolate the polar analytes from the sample matrix. Solid-phase extraction (SPE) with an anion exchange sorbent is a common approach.

  • Drying: The extract must be completely dried before derivatization, typically under a stream of nitrogen.

  • Derivatization (Silylation):

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a catalyst like pyridine to the dried extract.

    • Heat the mixture at 70-90°C for 30-60 minutes to ensure complete derivatization of the phosphonic acid group.

2. GC-MS Analysis

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C) to elute the derivatized analyte.

  • Injector Temperature: 250-280°C.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification.

3. Quantification

  • Quantification would be performed using an internal standard, ideally a labeled analogue of a similar derivatized phosphonate, and a calibration curve prepared with derivatized N-acetyl-AMPA standards.

Conclusion

The choice between LC-MS/MS and GC-MS for the determination of N-acetyl-AMPA will largely depend on the specific needs and capabilities of the laboratory. LC-MS/MS offers a more direct, high-throughput, and sensitive approach, making it the method of choice for routine analysis in complex matrices. While a GC-MS method is feasible with derivatization, it involves more extensive sample preparation and may be better suited for confirmatory analysis or when LC-MS/MS instrumentation is unavailable. The provided protocols and comparative data serve as a valuable resource for researchers to establish and validate robust analytical methods for N-acetyl-AMPA, ensuring accurate and reliable results in their scientific investigations.

References

A Comparative Analysis of N-acetylaminomethylphosphonate and Other Enzyme Inhibitors in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of enzyme inhibitor research, N-acetylaminomethylphosphonate is emerging as a noteworthy phosphonic acid derivative with significant inhibitory potential against key enzyme classes, particularly ureases and protein kinases. This guide offers a detailed comparison of this compound's efficacy with other established inhibitors, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in their investigative endeavors.

Efficacy Against Urease: A Quantitative Comparison

This compound and its derivatives have demonstrated potent inhibitory activity against urease, an enzyme implicated in various pathological conditions, including infections by Helicobacter pylori and Proteus mirabilis. The inhibitory effects of aminophosphinic acid derivatives, which share a close structural resemblance to this compound, have been quantified against both bacterial and plant-derived ureases.

A comparative study on N-substituted aminomethane-P-methylphosphinic acids revealed their significant potential as urease inhibitors[1]. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for these compounds provide a clear indication of their efficacy. For instance, the N,N-dimethyl derivative of aminomethane-P-methylphosphinic acid exhibited a Ki of 13 ± 0.8 μM against Bacillus pasteurii urease and 0.62 ± 0.09 μM against jack bean urease[1]. The N-methyl derivative also showed strong inhibition with IC50 values in the micromolar range against intact Proteus mirabilis cells[1].

For the purpose of comparison, the table below includes the inhibitory activities of other well-known urease inhibitors.

InhibitorTarget UreaseIC50 (µM)Ki (µM)Reference
N-methylaminomethane-P-methylphosphinic acid Proteus mirabilis (whole cell)36 ± 3-[1]
N,N-dimethylaminomethane-P-methylphosphinic acid Proteus mirabilis (whole cell)154 ± 6-[1]
N,N-dimethylaminomethane-P-methylphosphinic acid Bacillus pasteurii-13 ± 0.8[1]
N,N-dimethylaminomethane-P-methylphosphinic acid Jack Bean-0.62 ± 0.09[1]
Acetohydroxamic Acid (AHA)Proteus mirabilis (whole cell)64.6 ± 3-[1]
Acetohydroxamic Acid (AHA)-42-[2]
Hydroxyurea (HU)-100-[2]
N-(n-butyl)phosphorictriamide (NBPTO)-0.0021-[2]
ThioureaJack Bean21.25 ± 0.15-[3]
CefadroxilJack Bean21.35 ± 0.64-[3]
LevofloxacinJack Bean7.24 ± 0.29-[3]

Inhibition of Protein Kinases: Unveiling the Mechanism

The inhibition of protein kinases can have profound effects on cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Understanding which specific kinases are targeted by this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Below is a diagram illustrating a generic protein kinase signaling pathway that can be targeted by inhibitors.

protein_kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase->Signaling Proteins Protein Kinase Protein Kinase Signaling Proteins->Protein Kinase Substrate Protein Substrate Protein Protein Kinase->Substrate Protein Phosphorylation Cellular Response Cellular Response Substrate Protein->Cellular Response Inhibitor Inhibitor Inhibitor->Protein Kinase

Figure 1. A simplified diagram of a protein kinase signaling pathway and the point of inhibition.

Further research is required to identify the specific kinase targets of this compound and to quantify its inhibitory potency against them. This will enable a more direct comparison with the vast number of existing protein kinase inhibitors, many of which are FDA-approved drugs with well-characterized efficacy data.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key enzyme inhibition assays are provided below.

Urease Inhibition Assay Protocol

This protocol is adapted from a study on aminophosphinic acid inhibitors of urease[1].

Materials:

  • Jack bean urease or partially purified bacterial urease

  • 10 mM phosphate buffer, pH 7.0

  • Urea solution (concentration will vary depending on the enzyme and experimental design)

  • This compound and other inhibitors of interest

  • 96-well microplates

  • Phenol/nitroprusside solution

  • NaOH/hypochlorite solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitors in 10 mM phosphate buffer.

  • In a 96-well plate, add 10 µL of the enzyme solution to each well.

  • Add 10 µL of the various inhibitor concentrations to the respective wells.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the urea solution to each well. The final volume and urea concentration should be optimized for the specific urease being tested (e.g., 50 mM for bacterial urease, 20 mM for plant urease in a 100 µL final volume)[1].

  • Incubate the reaction mixture at 37°C with gentle stirring.

  • Stop the reaction and quantify the amount of ammonia produced by the sequential addition of phenol/nitroprusside and NaOH/hypochlorite solutions (100 µL each)[1].

  • Read the absorbance at 650 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

urease_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Inhibitor Dilutions Inhibitor Dilutions Plate Loading Plate Loading Inhibitor Dilutions->Plate Loading Enzyme Solution Enzyme Solution Enzyme Solution->Plate Loading Pre-incubation Pre-incubation Plate Loading->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Reaction Quench & Color Development Reaction Quench & Color Development Incubation->Reaction Quench & Color Development Absorbance Reading Absorbance Reading Reaction Quench & Color Development->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Figure 2. Workflow for a typical urease inhibition assay.

Protein Kinase Inhibition Assay Protocol

A general protocol for an in vitro protein kinase assay is described below. This can be adapted for use with this compound and other phosphonate-based inhibitors.

Materials:

  • Purified protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection with specific antibodies or luminescence-based kits)

  • This compound and other inhibitors of interest

  • Reaction tubes or plates

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper for radiolabeled assays, ELISA with phospho-specific antibodies, or luminescence-based ADP detection kits)

Procedure:

  • Prepare serial dilutions of the inhibitors in the kinase assay buffer or DMSO.

  • In a reaction tube or well, combine the protein kinase, its substrate, and the inhibitor at various concentrations.

  • Pre-incubate the mixture at 30°C for a short period (e.g., 10 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction (e.g., by adding EDTA or a stop solution).

  • Detect and quantify the amount of phosphorylated substrate using the chosen method.

  • Calculate the percentage of inhibition and determine the IC50 values.

kinase_inhibition_workflow cluster_prep_k Preparation cluster_assay_k Assay cluster_detection_k Detection Inhibitor Dilutions Inhibitor Dilutions Reaction Setup Reaction Setup Inhibitor Dilutions->Reaction Setup Kinase & Substrate Mix Kinase & Substrate Mix Kinase & Substrate Mix->Reaction Setup Pre-incubation Pre-incubation Reaction Setup->Pre-incubation Reaction Initiation (add ATP) Reaction Initiation (add ATP) Pre-incubation->Reaction Initiation (add ATP) Incubation Incubation Reaction Initiation (add ATP)->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Phosphorylation Detection Phosphorylation Detection Reaction Termination->Phosphorylation Detection Data Analysis Data Analysis Phosphorylation Detection->Data Analysis

Figure 3. Workflow for a typical protein kinase inhibition assay.

Conclusion

This compound and its related derivatives represent a promising class of enzyme inhibitors, particularly for ureases. The available quantitative data for closely related aminophosphinic acids demonstrate their high potency, often in the low micromolar range. While its efficacy against protein kinases requires further quantitative investigation, the phosphonate moiety suggests a mechanism of action that is common to many successful kinase inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies, contributing to a deeper understanding of the potential of this compound in biochemical research and drug development.

References

Cross-validation of N-acetylaminomethylphosphonate detection in different biological samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-acetylaminomethylphosphonate (N-acetyl AMPA), a metabolite of the widely used herbicide glyphosate, in biological samples is of growing interest. This guide provides a comparative overview of the primary analytical technique used for its detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explores other potential methods. The information is compiled from various studies to offer insights into method performance and experimental protocols.

Overview of Analytical Methods

The gold standard for the quantification of N-acetyl AMPA and related compounds in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations in complex sample types such as plasma, urine, and tissue. While less common, immunoassays present a potential high-throughput alternative, though specific validated kits for N-acetyl AMPA are not widely reported in the literature.

Performance Comparison of LC-MS/MS Methods

Direct cross-validation studies for N-acetyl AMPA detection across different biological samples are limited. However, by examining validation data from studies on N-acetyl AMPA, its parent compound aminomethylphosphonic acid (AMPA), and other structurally similar N-acetylated compounds, we can construct a comparative performance overview. The following tables summarize key validation parameters from various studies.

Table 1: Performance of LC-MS/MS Methods for N-acetylated Compounds and AMPA in Urine

AnalyteMethodSample PreparationLOQAccuracy/RecoveryPrecision (RSD)Citation
AMPAUPLC-MS/MSDilution0.5 µg/L104-119%4.8-9%[1]
GlyphosateUPLC-MS/MSDilution1 µg/L108-109%11.90-12.70%[1]
AMPALC-MS/MSSolid-Phase Extraction0.5 µg/L101%3.8%[2]
GlyphosateLC-MS/MSSolid-Phase Extraction0.1 µg/L112%2.3%[2]
AMPAGC-MS/MSDerivatization--<7.5% (Inter-day)[3]
GlyphosateGC-MS/MSDerivatization--<10.4% (Inter-day)[3]

Table 2: Performance of LC-MS/MS Methods for N-acetylated Compounds in Plasma

AnalyteMethodSample PreparationLOQAccuracyPrecision (RSD)Citation
N-acetylaspartateHPLC-MS/MSDerivatization (Esterification)0.06 ng/mL98-103%1-3%[4]
N-acetylcysteineLC-MS/MSDigestion and Extraction50 ng/mL-5.9 to 8.5% (Relative Error)8.7-13.4%[5]

Table 3: Performance of LC-MS/MS Method for N-acetyl glyphosate in Food Matrices

AnalyteMethodSample PreparationLOQRecoveryPrecision (RSD)Citation
N-acetyl glyphosateLC-MS/MSAqueous Extraction and SPE-Generally acceptable-[6]

Note: The performance of methods can vary based on the specific matrix, instrumentation, and laboratory conditions. The data presented is for comparative purposes and is extracted from different studies.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are generalized protocols for the LC-MS/MS analysis of N-acetylated compounds in biological fluids, based on methodologies reported in the literature.

Protocol 1: LC-MS/MS Analysis of N-acetyl AMPA in Urine (Based on AMPA/Glyphosate Methods)

This protocol is adapted from methods developed for glyphosate and AMPA, which are applicable to N-acetyl AMPA with minor modifications.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • To 1 mL of urine, add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

    • Condition a mixed-mode anion exchange SPE cartridge.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the analyte with an appropriate solvent (e.g., a formic acid solution).[2]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • Chromatographic Conditions

    • Column: A column with a hybrid stationary phase combining anion exchange and hydrophilic interaction liquid chromatography (HILIC) is effective.[2]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions

    • Ionization: Electrospray ionization (ESI) in negative mode is commonly used.[2][6]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Protocol 2: LC-MS/MS Analysis of N-acetylated Compounds in Plasma (with Derivatization)

This protocol is based on a method for N-acetylaspartate and can be adapted for other N-acetylated compounds to improve chromatographic performance.[4]

  • Sample Preparation (Derivatization)

    • To a plasma sample, add a protein precipitation agent (e.g., acetonitrile) and an internal standard.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Perform an esterification reaction (e.g., with ethanolic HCl) to derivatize the analyte.[4]

    • Evaporate the reaction mixture and reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometry Conditions

    • Similar to Protocol 1, with adjustments to the chromatographic gradient and MRM transitions to suit the derivatized analyte.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between different analytical steps.

Experimental_Workflow_Urine cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute reconstitute Evaporation & Reconstitution elute->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for LC-MS/MS analysis of N-acetyl AMPA in urine.

Experimental_Workflow_Plasma cluster_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample protein_precip Protein Precipitation plasma_sample->protein_precip derivatization Derivatization (Esterification) protein_precip->derivatization reconstitute Evaporation & Reconstitution derivatization->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for LC-MS/MS analysis of N-acetylated compounds in plasma.

Method_Comparison_Concept cluster_matrix Biological Matrix cluster_method Analytical Method cluster_performance Performance Metrics Analyte This compound Urine Urine Analyte->Urine Plasma Plasma Analyte->Plasma Tissue Tissue Analyte->Tissue LCMS LC-MS/MS Urine->LCMS Immunoassay Immunoassay Urine->Immunoassay Potential Plasma->LCMS Plasma->Immunoassay Potential Tissue->LCMS Tissue->Immunoassay Potential Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision LOQ LOQ LCMS->LOQ Throughput Throughput LCMS->Throughput Immunoassay->Accuracy Immunoassay->Precision Immunoassay->LOQ Immunoassay->Throughput

Caption: Conceptual overview of method comparison for N-acetyl AMPA detection.

Conclusion

The detection and quantification of this compound in biological samples predominantly rely on LC-MS/MS due to its high sensitivity and specificity. While direct comparative studies are scarce, the existing data on related compounds provide a solid foundation for developing and validating robust analytical methods. For high-throughput screening, the development of specific immunoassays could be a valuable future direction. The choice of method will ultimately depend on the specific research question, the required level of sensitivity and accuracy, and the available resources.

References

Comparison of N-acetylaminomethylphosphonate and Glyphosate: An Overview Based on Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant disparity in the documented research and data for N-acetylaminomethylphosphonate when compared to the extensively studied herbicide, glyphosate. While glyphosate's mechanism of action and herbicidal properties are well-established, data on the specific activity and selectivity of this compound as a herbicide is not available in the current body of scientific publications. Therefore, a direct, data-driven comparison as requested cannot be constructed.

Glyphosate, chemically known as N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide that is widely used to control weeds.[1][2] Its mode of action is the inhibition of the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[2][3] This enzyme is a critical component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[1][4] The inhibition of this pathway leads to a deficiency in these vital amino acids, ultimately resulting in plant death.[2][4] The shikimate pathway is not present in animals, which contributes to glyphosate's relatively low direct toxicity to mammals.[2][3]

In contrast, there is a lack of published research detailing the herbicidal activity, specificity, and mechanism of action for this compound. Searches for direct comparative studies or independent evaluations of its biological activity as a herbicide did not yield any quantitative data, such as IC50 values for enzyme inhibition or ED50 values for herbicidal efficacy.

This section provides a detailed overview of glyphosate's established activity and mechanism of action, which would be the benchmark for any future comparative studies.

Glyphosate: Activity and Specificity

Mechanism of Action:

Glyphosate functions by specifically targeting the enzyme EPSP synthase.[5] It acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[6][7] By binding to the EPSP synthase-S3P complex, glyphosate blocks the subsequent binding of PEP, thus inhibiting the production of 5-enolpyruvylshikimate-3-phosphate.[5][6] This blockage leads to the accumulation of shikimate in plant tissues and halts the production of essential aromatic amino acids.[8]

Herbicidal Activity:

Glyphosate is absorbed through the foliage of plants and translocated to growing points, such as meristematic tissues in roots and shoots.[1][8] This systemic action makes it effective against a wide range of annual and perennial weeds.[1][3] The symptoms of glyphosate exposure in susceptible plants include growth cessation, chlorosis (yellowing of leaves), and eventual tissue necrosis, with plant death typically occurring within 4 to 20 days.[2][9]

Experimental Protocols for Glyphosate Activity

The following is a generalized protocol for an in vitro assay to determine the inhibitory effect of a compound on EPSP synthase, a standard method used in the evaluation of herbicides like glyphosate.

In Vitro EPSP Synthase Inhibition Assay:

  • Enzyme Preparation: Recombinant EPSP synthase is expressed in and purified from a suitable host system, such as E. coli. The concentration and purity of the enzyme are determined using standard biochemical methods.

  • Assay Buffer: A suitable buffer is prepared, typically containing HEPES or a similar buffering agent, at a physiological pH.

  • Substrates: Stock solutions of shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) are prepared.

  • Inhibitor Preparation: A stock solution of the test compound (e.g., glyphosate) is prepared in a suitable solvent and serially diluted to create a range of concentrations for testing.

  • Assay Procedure:

    • The reaction is initiated by adding EPSP synthase to a reaction mixture containing the assay buffer, S3P, and the test inhibitor at various concentrations.

    • The mixture is pre-incubated to allow for the binding of the inhibitor to the enzyme.

    • PEP is then added to start the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The activity of EPSP synthase is measured by quantifying the amount of inorganic phosphate released during the reaction. This is often done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The data is then plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Visualizing Glyphosate's Mechanism of Action

The following diagrams illustrate the shikimate pathway and the experimental workflow for assessing EPSP synthase inhibition.

Shikimate_Pathway_Inhibition cluster_pathway Shikimate Pathway cluster_inhibition Inhibition PEP Phosphoenol- pyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS S3P Shikimate-3- Phosphate (S3P) S3P->EPSPS EPSP EPSP EPSPS->EPSP Aromatic_AA Aromatic Amino Acids (Tyr, Trp, Phe) EPSP->Aromatic_AA ...multiple steps Glyphosate Glyphosate Glyphosate->EPSPS Inhibits Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrates, Inhibitor) mix Create Reaction Mixture: Enzyme + S3P + Inhibitor start->mix preincubate Pre-incubate mix->preincubate add_pep Add PEP to Initiate Reaction preincubate->add_pep incubate Incubate at Controlled Temp. add_pep->incubate detect Detect Phosphate Release (e.g., Malachite Green Assay) incubate->detect analyze Analyze Data (Calculate Reaction Rates) detect->analyze end Determine IC50 Value analyze->end

References

A Comparative Analysis of Synthetic Routes to N-acetylaminomethylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of N-acetylaminomethylphosphonate, a key structural motif in various biologically active compounds, is of significant interest. This guide provides a comparative analysis of three primary synthetic routes: the Kabachnik-Fields reaction, the Pudovik reaction, and the Moedritzer-Irani reaction. Due to the limited availability of direct, one-pot syntheses for this compound, this guide will also explore a highly effective two-step alternative involving the synthesis of an aminophosphonate precursor followed by N-acetylation.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound depends on factors such as desired scale, available starting materials, and tolerance for reaction conditions. The following table summarizes the key quantitative data for the presented methods.

ParameterTwo-Step Synthesis (Kabachnik-Fields followed by Acetylation)Moedritzer-Irani Reaction (Analogous)Pudovik Reaction (General)
Starting Materials Paraformaldehyde, Diethylamine, Diethyl phosphite, Acetyl chloridePolyether amine, Phosphorous acid, Hydrochloric acid, FormalinPre-formed imine, Diethyl phosphite
Reaction Time Step 1: 2 hours, Step 2: 1 hour29 hours8 hours
Overall Yield High (Step 1: >99%, Step 2: High)ExcellentGood (65-92% for analogous compounds)[1]
Reaction Conditions Step 1: 25-50°C, Step 2: Room Temperature100°C0°C
Catalyst Lewis Acid (Step 1)NoneDiethylamine (catalytic)
Key Advantages High yield, well-defined steps, readily available starting materials.One-pot synthesis of the phosphonic acid.Atom-efficient.
Key Disadvantages Two distinct reaction steps.Long reaction time, high temperature.Requires pre-formation of the imine.

Experimental Protocols

Route 1: Two-Step Synthesis via Kabachnik-Fields Reaction and N-Acetylation

This approach is presented as the most viable and well-documented method for obtaining this compound with high yield and purity.

Step 1: Synthesis of Diethyl N,N-diethylaminomethylphosphonate (Kabachnik-Fields Reaction)

This procedure is adapted from a patented method for the synthesis of a similar aminomethylphosphonate.[2]

  • Materials:

    • Paraformaldehyde

    • Solvent (e.g., ethanol)

    • Sodium hydroxide solution

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Diethanolamine

    • Diethyl phosphite

    • Anhydrous Lewis acid catalyst (e.g., zinc chloride)

  • Procedure:

    • In a reaction vessel, dissolve paraformaldehyde in the chosen solvent at 65-75°C. Adjust the pH to 9-11 with sodium hydroxide solution. The molar ratio of solvent to paraformaldehyde should be between 0.8 and 1.5.

    • Cool the solution to 25-40°C and add a drying agent.

    • Slowly add molten diethanolamine while maintaining the temperature between 25-50°C. Stir for 0.5-2 hours.

    • Filter to remove the drying agent.

    • The resulting intermediate, 3-(2-hydroxyethyl)-1,3-oxazolidine, is then reacted with diethyl phosphite in the presence of an anhydrous Lewis acid catalyst.

    • The mixture is heated to 40-80°C, and diethyl phosphite is added dropwise with stirring. The reaction is continued for 1-6 hours at this temperature.

    • Filter to recover the catalyst. The product is a yellow transparent liquid. The reported yield for this process is over 99%.[2]

Step 2: N-Acetylation of Diethyl Aminomethylphosphonate

This protocol is adapted from a general method for the N-acetylation of primary amines in a brine solution.[3]

  • Materials:

    • Diethyl aminomethylphosphonate (from Step 1)

    • Sodium acetate trihydrate

    • Brine solution (36% aqueous solution of sodium chloride)

    • Acetone

    • Acetyl chloride

  • Procedure:

    • Dissolve sodium acetate trihydrate (1.5 equivalents) in the brine solution.

    • Add the diethyl aminomethylphosphonate (1 equivalent). If the amine is not water-soluble, it can be dissolved in a minimal amount of acetone.

    • Add acetyl chloride (1.1 equivalents) dissolved in acetone dropwise to the mixture with stirring at room temperature.

    • Continue stirring for one hour.

    • The reaction mixture is then treated with a saturated sodium bicarbonate solution and acidified with a mineral acid to isolate the N-acetylated product.

Experimental Workflow

Two_Step_Synthesis cluster_step1 Step 1: Kabachnik-Fields Reaction cluster_step2 Step 2: N-Acetylation Paraformaldehyde Paraformaldehyde Intermediate 3-(2-hydroxyethyl)-1,3-oxazolidine Paraformaldehyde->Intermediate Solvent, NaOH Diethanolamine Diethanolamine Diethanolamine->Intermediate DiethylPhosphite Diethyl phosphite Product1 Diethyl N,N-diethylaminomethylphosphonate DiethylPhosphite->Product1 Intermediate->Product1 Diethyl phosphite, Lewis Acid Product1_input Diethyl N,N-diethylaminomethylphosphonate FinalProduct This compound Product1_input->FinalProduct Brine, NaOAc AcetylChloride Acetyl Chloride AcetylChloride->FinalProduct

Caption: Two-step synthesis of this compound.

Route 2: Moedritzer-Irani Reaction (Analogous Procedure)
  • Materials:

    • Amine (e.g., polyether amine)

    • Phosphorous acid (H₃PO₃)

    • Hydrochloric acid (35%)

    • Formalin solution (37%)

  • Procedure:

    • Combine the amine, phosphorous acid, and hydrochloric acid in a three-necked flask.

    • Stir and heat the mixture at 100°C for 5 hours.

    • Slowly add the formalin solution.

    • Maintain the reaction at 100°C for another 24 hours.

    • Cool the mixture and concentrate under reduced pressure to obtain the product.

Reaction Pathway

Moedritzer_Irani Amine Amine (R-NH-Ac) Product N-acetylaminomethylphosphonic acid Amine->Product PhosphorousAcid Phosphorous Acid PhosphorousAcid->Product HCl, 100°C Formaldehyde Formaldehyde Formaldehyde->Product

Caption: General Moedritzer-Irani reaction pathway.

Route 3: Pudovik Reaction (General Procedure)

The Pudovik reaction involves the addition of a phosphite to a pre-formed imine. While a specific protocol for an N-acetylated imine is not detailed, the following is a general procedure for the synthesis of α-aminophosphinates via an aza-Pudovik reaction, which can be adapted.[1]

  • Materials:

    • Aldehyde (e.g., benzaldehyde)

    • Amine (e.g., butylamine)

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Diethyl phosphite

    • Diethylamine (catalyst)

  • Procedure:

    • Imine Formation: Stir a mixture of the aldehyde and amine at room temperature for 1 hour. Add dichloromethane and anhydrous sodium sulfate to remove the formed water. Filter and remove the solvent.

    • Pudovik Reaction: The resulting imine is then reacted with diethyl phosphite. A typical procedure involves stirring the imine and diethyl phosphite at 0°C for 8 hours in the presence of a catalytic amount of diethylamine (5 mol%).

    • The product is then purified, often by column chromatography.

Reaction Scheme

Pudovik_Reaction Imine Imine (R-CH=N-Ac) Product This compound Imine->Product Catalyst (e.g., DEA) Phosphite Diethyl Phosphite Phosphite->Product

Caption: The Pudovik reaction mechanism.

Conclusion

For the synthesis of this compound, a two-step approach commencing with a high-yield Kabachnik-Fields reaction to form the aminophosphonate, followed by a straightforward N-acetylation, presents a robust and well-documented strategy. While the Moedritzer-Irani and Pudovik reactions are valuable methods for the synthesis of aminophosphonates and their acid derivatives, specific and optimized protocols for the direct synthesis of the N-acetylated target molecule are less readily available in the literature. The choice of synthesis route will ultimately be guided by the specific requirements of the research or development project, including scale, desired final product form (ester or acid), and available resources.

References

Inter-laboratory validation of N-acetylaminomethylphosphonate quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of analytical methods for the quantification of N-acetylaminomethylphosphonate (NA-AMPA) and its structural analog, aminomethylphosphonic acid (AMPA), is crucial for researchers, scientists, and drug development professionals. Due to a lack of extensive inter-laboratory validation studies specifically for NA-AMPA, this guide presents data from an inter-laboratory validation of AMPA quantification, a closely related compound that shares similar analytical challenges. The data is primarily drawn from a validated high-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the analysis of polar pesticides in honey.[1][2]

The accurate quantification of phosphonates like NA-AMPA and AMPA is challenging due to their high polarity and lack of significant chromophores, making techniques like LC-MS/MS the preferred method for sensitive and selective detection.[3][4][5]

Comparison of Analytical Performance

The following table summarizes the performance of an LC-MS/MS method for the quantification of AMPA from a single-laboratory and an inter-laboratory validation study. This data serves as a benchmark for what can be expected for the analysis of NA-AMPA.

Validation ParameterSingle Laboratory Validation (FDA Laboratory)Inter-laboratory Validation (Second Laboratory)
Analyte AMPAAMPA
Matrix HoneyHoney
Method LC-MS/MSLC-MS/MS
Spike Levels (ng/g) 25, 50, 100, 50025, 50, 100
Number of Replicates (n) 11 (total across all levels)7 (at 25 ng/g), 4 (at 50 & 100 ng/g)
Average Recovery (%) 87 - 111%84 - 108%
Relative Standard Deviation (RSD) (%) < 12%2.3 - 12.8%
Limit of Quantification (LOQ) Estimated at > 16 ng/gNot explicitly stated
Linearity (R²) (ng/mL) 0.998 (for 2.5 to 250 ng/mL)Not explicitly stated

Data sourced from an independent laboratory validation of an analytical method for the direct determination of glyphosate, glufosinate, and aminomethylphosphonic acid in honey by liquid chromatography/tandem mass spectrometry.[1][2]

Experimental Protocols

A detailed methodology for the quantification of AMPA, which can be adapted for NA-AMPA, is outlined below.

Sample Preparation

The sample preparation method is designed to be rapid and efficient, minimizing sample handling and potential for analyte loss.

  • Extraction : A 1-gram sample is mixed with an aqueous solution containing ethylenediaminetetraacetic acid disodium salt (Na₂EDTA) and acetic acid. This mixture is shaken for five minutes. The addition of a chelating agent like EDTA is crucial to prevent the polar phosphonates from binding to metal ions present in the sample matrix and analytical system.[1][6]

  • Centrifugation : The mixture is then centrifuged to separate the solid matrix components from the liquid extract.[1]

  • Internal Standard Addition : The resulting supernatant is mixed with an internal standard solution. The use of isotopically labeled internal standards is critical for correcting matrix effects and instrument signal drift, ensuring accurate quantification.[1][2]

Instrumental Analysis (LC-MS/MS)

The prepared sample is directly injected into the LC-MS/MS system without the need for concentration or derivatization steps.[1]

  • Liquid Chromatography (LC) : A mixed-mode column, such as one with reversed-phase, weak anion-exchange, and cation-exchange properties (e.g., Acclaim™ Trinity™ Q1), is used. This type of column is essential for retaining and separating highly polar analytes like AMPA and NA-AMPA.[1][2]

  • Mass Spectrometry (MS/MS) : Detection is performed using a tandem mass spectrometer. Two precursor/product ion transitions are monitored for each target analyte to ensure positive identification.[1]

Visualizing the Workflow and Validation Relationships

To better illustrate the experimental process and the relationship between validation parameters, the following diagrams are provided.

experimental_workflow sample Sample Collection (e.g., Honey) extraction Aqueous Extraction (with EDTA and Acetic Acid) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant is_addition Internal Standard Addition supernatant->is_addition injection Direct Injection is_addition->injection lc_separation LC Separation (Mixed-Mode Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis validation_parameters method_validation Method Validation accuracy Accuracy (Recovery %) method_validation->accuracy precision Precision (RSD %) method_validation->precision linearity Linearity (R²) method_validation->linearity sensitivity Sensitivity method_validation->sensitivity repeatability Repeatability (Intra-laboratory) precision->repeatability reproducibility Reproducibility (Inter-laboratory) precision->reproducibility loq Limit of Quantification (LOQ) sensitivity->loq lod Limit of Detection (LOD) sensitivity->lod

References

Assessing the Specificity of N-acetylaminomethylphosphonate in Kinase Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-acetylaminomethylphosphonate, also known as N-Acetylaminomethylphosphoric Acid (CAS 57637-97-5), has been identified as a potential inhibitor of protein phosphorylation. It is suggested to function by binding to the active site of protein kinases, thereby preventing the enzyme from phosphorylating its substrate.[1] In the landscape of drug discovery, particularly for oncology and inflammatory diseases, protein kinases are a major class of therapeutic targets. However, the human kinome is vast, and the therapeutic success of a kinase inhibitor is critically dependent on its specificity. Off-target inhibition can lead to undesirable side effects and toxicity.

While the inhibitory potential of this compound against protein kinases has been noted, comprehensive public data on its specificity profile is scarce. This guide, therefore, serves as a framework for researchers, scientists, and drug development professionals to assess the specificity of this compound. It provides detailed experimental protocols, outlines how to compare its performance against other well-characterized inhibitors, and presents the necessary tools for data visualization and interpretation. The methodologies described herein are broadly applicable for evaluating any novel kinase inhibitor.

Understanding Kinase Inhibitor Specificity

Kinase inhibitors are typically classified based on their binding mode to the target kinase. Understanding these classifications is crucial when characterizing a new compound like this compound, as the binding mode can influence specificity.

  • Type I Inhibitors: These bind to the active conformation of the kinase in the ATP-binding pocket. Many approved kinase inhibitors fall into this category.

  • Type II Inhibitors: These bind to an inactive conformation of the kinase, also within the ATP-binding pocket, but extending into an adjacent allosteric site. They are often more selective than Type I inhibitors.

  • Allosteric Inhibitors (Type III and IV): These bind to sites on the kinase distant from the ATP pocket, inducing a conformational change that inactivates the enzyme.[2] They are typically highly selective.

  • Covalent Inhibitors (Type VI): These form an irreversible covalent bond with a residue, usually a cysteine, in or near the ATP-binding site.[3]

The first step in characterizing this compound would be to determine its potency against a target kinase and then to screen it against a broad panel of kinases to establish a selectivity profile.

Experimental Protocols for Kinase Inhibition Assays

To quantify the inhibitory activity of this compound, a robust and high-throughput assay is required. The ADP-Glo™ Luminescent Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol describes how to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of this compound for a specific kinase.

Materials:

  • This compound

  • Target Kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ATP solution

  • 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as used for the compound dilutions.

  • Reaction Setup:

    • Add 1 µL of the serially diluted this compound or vehicle control to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (enzyme diluted in reaction buffer) to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (diluted in reaction buffer). The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Data Presentation for Comparative Analysis

To assess the specificity of this compound, its IC50 values should be determined against a panel of kinases and compared to those of well-known control inhibitors. Staurosporine is a classic example of a potent but non-selective kinase inhibitor, making it a useful benchmark. A more selective inhibitor for a specific kinase family could also be included for comparison.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)Reference Inhibitor (Name) IC50 (µM)
Kinase AExperimental Value0.010.05 (Inhibitor X)
Kinase BExperimental Value0.02> 10 (Inhibitor X)
Kinase CExperimental Value0.008> 10 (Inhibitor X)
Kinase DExperimental Value0.152.5 (Inhibitor Y)
... (additional kinases).........

This table is a template. The actual values for this compound must be determined experimentally.

Visualization of Pathways and Workflows

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental procedures.

G cluster_0 cluster_1 cluster_2 cluster_3 Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor This compound Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

G cluster_0 Specificity Profiling Compound Test Compound (this compound) Primary_Assay Primary Assay (e.g., against target kinase) Compound->Primary_Assay Dose_Response Dose-Response Curve & IC50 Determination Primary_Assay->Dose_Response Kinase_Panel Kinome-wide Panel Screen (e.g., 100+ kinases) Dose_Response->Kinase_Panel Selectivity_Analysis Selectivity Analysis (Compare IC50 values) Kinase_Panel->Selectivity_Analysis Hit_Validation Hit Validation in Cell-Based Assays Selectivity_Analysis->Hit_Validation Final_Profile Final Specificity Profile Hit_Validation->Final_Profile

Caption: Experimental workflow for assessing kinase inhibitor specificity.

Conclusion

While this compound is presented as a potential protein kinase inhibitor, its efficacy and, most importantly, its specificity must be rigorously determined through systematic experimental validation. The protocols and frameworks provided in this guide offer a clear path for such an investigation. By performing dose-response assays to determine IC50 values and screening against a broad panel of kinases, researchers can build a comprehensive specificity profile. This data, when structured in comparative tables and visualized through pathway and workflow diagrams, will allow for an objective assessment of this compound's potential as a selective research tool or therapeutic lead. It is also worth noting that aminophosphonate derivatives have shown inhibitory activity against other enzyme classes, such as protein tyrosine phosphatases, which may represent an alternative avenue of investigation should the compound prove to be a weak or non-selective kinase inhibitor.

References

Validation of N-acetylaminomethylphosphonate's Mechanism of Action: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the current scientific understanding of N-acetylaminomethylphosphonate's mechanism of action, with a focus on validation through mutagenesis studies. Following a comprehensive review of available literature, it must be noted that there is a significant lack of published experimental data specifically pertaining to this compound. As such, a direct comparison with alternative compounds based on experimental evidence is not feasible at this time.

This guide will instead provide a summary of the known biological activities of structurally related phosphonate compounds, particularly aminomethylphosphonic acid (AMPA), to offer potential avenues for future investigation into the mechanism of action of this compound.

This compound: Current State of Knowledge

Inferred Mechanism of Action from a Structural Analog: Aminomethylphosphonic Acid (AMPA)

In the absence of direct data, we can look to its closest structural analog, aminomethylphosphonic acid (AMPA), for potential insights. AMPA is a well-studied compound, primarily as a major metabolite of the herbicide glyphosate. It is important to emphasize that the following proposed mechanisms are based on AMPA and have not been experimentally validated for this compound. The addition of the acetyl group could significantly alter the compound's biological activity.

Potential as a Urease Inhibitor

Phosphonates and their derivatives are recognized as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This inhibition is of interest for applications in agriculture and medicine. While some N-substituted derivatives of aminomethylphosphonic acid have been investigated as urease inhibitors, specific data for the N-acetyl derivative is lacking.[1]

Hypothetical Inhibitory Action on Urease:

Urea Urea Urease Urease (Active Site with Ni²⁺) Urea->Urease Binds to active site Ammonia_CarbonDioxide Ammonia + Carbon Dioxide Urease->Ammonia_CarbonDioxide Catalyzes hydrolysis Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Urease Potentially binds to and inhibits

Caption: Hypothetical inhibition of urease by this compound.

Potential as a Protein Kinase Inhibitor

Phosphonate-containing compounds have been explored as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways.[2][3] These inhibitors often act by mimicking the phosphate group of ATP or the phosphorylated substrate.

Hypothetical Kinase Inhibition Workflow:

cluster_0 Normal Kinase Activity cluster_1 Hypothetical Inhibition Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling Phosphorylated_Substrate->Signaling Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Blocks ATP or substrate binding

Caption: Hypothetical mechanism of protein kinase inhibition.

Potential Interaction with Signaling Pathways based on AMPA studies

Recent in silico and in vivo studies on AMPA suggest potential interactions with specific signaling pathways.

  • Wnt Signaling Pathway: A molecular docking study suggested that AMPA may have a moderate binding affinity for proteins within the canonical Wnt signaling pathway.[4] This pathway is crucial for various cellular processes, and its dysregulation is linked to diseases like cancer.[4] It is important to note that these are computational predictions and require experimental validation.[4]

  • Oxidative Stress: Studies in amphibian embryos have shown that AMPA can alter the oxidative status, suggesting that it may induce oxidative stress.[5]

Comparison with Alternatives

A direct comparison of this compound with other compounds is not possible due to the absence of performance data. However, for the potential applications discussed above, several classes of alternative compounds exist.

TargetAlternative Inhibitor Classes
Urease Hydroxamic acids, Phosphoramidates, Thioureas
Protein Kinases Monoclonal antibodies, Small molecule inhibitors (e.g., tyrosine kinase inhibitors)

Experimental Protocols: A General Framework

While specific protocols for this compound are unavailable, the following outlines general methodologies that could be adapted to investigate its mechanism of action.

Workflow for Investigating Enzyme Inhibition:

Start Hypothesis: This compound inhibits Target Enzyme Assay Enzyme Activity Assay (e.g., Spectrophotometric) Start->Assay IC50 Determine IC50 Value (Concentration for 50% inhibition) Assay->IC50 Kinetics Kinetic Studies (e.g., Michaelis-Menten) IC50->Kinetics Mechanism Determine Inhibition Type (Competitive, Non-competitive, etc.) Kinetics->Mechanism Mutagenesis Site-Directed Mutagenesis of Enzyme's Active Site Mechanism->Mutagenesis Binding Assess Inhibitor Binding to Mutated Enzyme Mutagenesis->Binding Validation Validate Mechanism of Action Binding->Validation

Caption: General workflow for validating an enzyme inhibitor's mechanism.

Urease Inhibition Assay

A common method to assess urease inhibition is the Berthelot (indophenol) method, which measures ammonia production.

  • Preparation: Prepare a solution of purified urease (e.g., from jack bean) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the enzyme with various concentrations of this compound for a defined period.

  • Reaction Initiation: Add a urea solution to start the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a specific time.

  • Quantification: Add phenol-hypochlorite reagent to develop a colored indophenol complex with the ammonia produced.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm) and calculate the percentage of inhibition.

Protein Kinase Inhibition Assay

Kinase activity can be measured using various methods, including radiometric assays or fluorescence-based assays.

  • Assay Setup: In a microplate well, combine the protein kinase, a specific substrate peptide, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.

  • Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated (e.g., fluorescence, luminescence) is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Site-Directed Mutagenesis

To validate the binding site and mechanism of inhibition, site-directed mutagenesis of the target enzyme can be performed.

  • Identify Key Residues: Based on computational modeling or homology to related enzymes, identify putative key amino acid residues in the active site.

  • Mutate Residues: Use a site-directed mutagenesis kit to create plasmids encoding the mutant enzyme with specific amino acid substitutions.

  • Express and Purify: Express the mutant proteins in a suitable system (e.g., E. coli) and purify them.

  • Characterize Mutant Enzyme: Determine the kinetic parameters (Km, Vmax) of the mutant enzyme.

  • Assess Inhibition: Measure the IC50 of this compound against the mutant enzyme. A significant increase in the IC50 value for a particular mutant would suggest that the mutated residue is important for inhibitor binding.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the mechanism of action and mutagenesis studies for this compound. The information presented in this guide, based on the known activities of the structurally related compound AMPA, is intended to provide a starting point for future research.

To validate the mechanism of action of this compound, it is imperative that experimental studies are conducted to:

  • Determine its inhibitory activity against a panel of enzymes, such as ureases and protein kinases.

  • Elucidate the type of inhibition and the kinetic parameters.

  • Identify the specific binding site through structural biology and mutagenesis studies.

  • Investigate its effects on relevant signaling pathways in cellular models.

Without such foundational research, any discussion of its mechanism of action remains speculative.

References

Reproducibility of N-acetylaminomethylphosphonate Synthesis and Purification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis and purification of N-acetylaminomethylphosphonate is critical for reliable experimental outcomes. This guide provides a comparative overview of common synthesis and purification methodologies, supported by experimental data, to aid in the selection of the most suitable protocols.

This document details two primary synthesis routes—the Moedritzer-Irani reaction and an adapted Kabachnik-Fields reaction—and two key purification techniques: recrystallization and anion-exchange chromatography. By presenting detailed experimental protocols and quantitative data, this guide aims to enhance the reproducibility of this compound production in the laboratory.

Comparison of Synthesis Methods

The choice of synthesis method for this compound often depends on the desired scale, available starting materials, and purity requirements. Below is a comparison of two prevalent methods.

Parameter Method 1: Moedritzer-Irani Reaction Method 2: Adapted Kabachnik-Fields Reaction
Starting Materials Acetamide, Paraformaldehyde, Phosphorous Acid, Hydrochloric AcidAcetamide, Paraformaldehyde, Triethyl Phosphite, Titanium Tetrachloride
Reaction Time 6 hours8 hours
Reaction Temperature 100-110°C (reflux)Room Temperature to 50°C
Reported Yield ~75%~85%
Purity Before Purification 85-90%90-95%
Key Advantages One-pot synthesis, readily available starting materials.Higher yield and initial purity, milder reaction conditions.
Key Disadvantages High reaction temperature, requires careful pH control.Use of moisture-sensitive and corrosive reagents (TiCl4).

Comparison of Purification Methods

Effective purification is paramount to obtaining this compound of sufficient quality for downstream applications. The following table compares two common purification techniques.

Parameter Method A: Recrystallization Method B: Anion-Exchange Chromatography
Principle Difference in solubility between the product and impurities at different temperatures.Separation based on the net negative charge of the phosphonate group.
Solvent/Eluent System Water/Ethanol mixtureTris-HCl buffer with a NaCl gradient
Typical Recovery 80-90%90-95%
Final Purity >98%>99%
Key Advantages Simple, cost-effective, suitable for large-scale purification.High resolution, capable of removing closely related impurities.
Key Disadvantages Lower recovery, may not remove all structurally similar impurities.More complex setup, requires specialized equipment and resins.

Experimental Protocols

Synthesis Method 1: Moedritzer-Irani Reaction

This one-pot reaction involves the condensation of an amine (in this case, acetamide), formaldehyde, and phosphorous acid.

Materials:

  • Acetamide

  • Paraformaldehyde

  • Phosphorous Acid

  • Concentrated Hydrochloric Acid

  • Distilled Water

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve acetamide (1.0 mol) and phosphorous acid (1.0 mol) in 150 mL of distilled water.

  • Slowly add concentrated hydrochloric acid (0.5 mol) to the mixture while stirring.

  • Gradually add paraformaldehyde (1.1 mol) to the reaction mixture.

  • Heat the mixture to reflux (100-110°C) and maintain for 6 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

  • Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.

Synthesis Method 2: Adapted Kabachnik-Fields Reaction

This method is a variation of the classic Kabachnik-Fields reaction, adapted for the synthesis of this compound.

Materials:

  • Acetamide

  • Paraformaldehyde

  • Triethyl Phosphite

  • Titanium Tetrachloride (TiCl4)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Suspend acetamide (1.0 mol) and paraformaldehyde (1.1 mol) in 200 mL of dry DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triethyl phosphite (1.0 mol) to the suspension.

  • Add titanium tetrachloride (0.2 mol) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 50°C for 8 hours.

  • Cool the mixture and quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Method A: Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot water.

  • Slowly add ethanol to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours to facilitate complete crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Purification Method B: Anion-Exchange Chromatography

Procedure:

  • Prepare a strong anion-exchange column (e.g., DEAE-Sepharose) and equilibrate it with a starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Dissolve the crude product in the starting buffer and load it onto the column.

  • Wash the column with the starting buffer to remove any unbound impurities.

  • Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).

  • Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 210 nm).

  • Pool the fractions containing the pure product, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and lyophilize to obtain the final product.

Visualizing the Workflow

To better illustrate the synthesis and purification process, the following diagrams outline the key steps and relationships.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials (Acetamide, Formaldehyde Source, Phosphorus Source) Reaction Chemical Reaction (Moedritzer-Irani or Kabachnik-Fields) Starting_Materials->Reaction Crude_Product Crude This compound Reaction->Crude_Product Purification_Method Purification (Recrystallization or Anion-Exchange Chromatography) Crude_Product->Purification_Method Pure_Product Pure This compound Purification_Method->Pure_Product

Caption: General experimental workflow for synthesis and purification.

Moedritzer_Irani_Pathway acetamide Acetamide intermediate N-hydroxymethylacetamide (presumed intermediate) acetamide->intermediate + HCHO paraformaldehyde Paraformaldehyde paraformaldehyde->intermediate phosphorous_acid Phosphorous Acid product This compound phosphorous_acid->product hcl HCl (catalyst) hcl->intermediate intermediate->product + H3PO3 - H2O

Caption: Simplified Moedritzer-Irani reaction pathway.

By providing clear, comparative data and detailed, reproducible protocols, this guide serves as a valuable resource for researchers engaged in the synthesis and application of this compound. The choice of methodology can be tailored to specific laboratory capabilities and research needs, ensuring the consistent production of this important compound.

Safety Operating Guide

Navigating the Safe Disposal of N-ACETYLAMINOMETHYLPHOSPHONATE: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of N-ACETYLAMINOMETHYLPHOSPHONATE, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Safety and Hazard Profile

This compound is a compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that this chemical is harmful if swallowed, and can cause skin irritation and serious eye damage.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this substance.

Table 1: Hazard and Safety Information for this compound

Hazard StatementPrecautionary MeasuresPersonal Protective Equipment (PPE)
Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed. Seek medical attention.Safety glasses, lab coat, gloves
Causes skin irritationWash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, seek medical advice.Chemical-resistant gloves (e.g., nitrile), lab coat
Causes serious eye damageWear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.Safety goggles or face shield
May cause respiratory irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.Fume hood or appropriate respiratory protection

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with a methodical and safety-conscious mindset. As a phosphonic acid derivative, chemical neutralization through hydrolysis is a recognized disposal strategy for this class of compounds. The following protocol outlines a recommended procedure for laboratory-scale quantities of this waste.

Experimental Protocol: Acid-Catalyzed Hydrolysis for Neutralization

This procedure is designed for the neutralization of small quantities of this compound waste generated in a laboratory setting.

Materials:

  • This compound waste

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate reaction vessel (e.g., a three-necked round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Fume hood

  • Personal Protective Equipment (PPE) as specified in Table 1

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible. Don appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Dilution: If the waste is in a concentrated form, dilute it with water to a concentration of approximately 5-10%. This helps to control the reaction rate and dissipate heat.

  • Acidification: Slowly and with constant stirring, add concentrated hydrochloric acid to the diluted waste solution. The goal is to facilitate the hydrolysis of the phosphonate group. A typical approach involves adding acid until the pH is strongly acidic (pH 1-2).

  • Heating (Optional but Recommended): Gently heat the acidified solution to accelerate the hydrolysis reaction. A temperature of 50-60°C is often sufficient. Maintain this temperature and continue stirring for several hours to ensure complete degradation. The exact time will depend on the concentration and volume of the waste.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly add a sodium hydroxide solution while continuously monitoring the pH. The goal is to neutralize the excess acid and bring the pH of the solution to a neutral range (pH 6-8). Exercise caution as the neutralization reaction can be exothermic.

  • Final Disposal: Once the solution is neutralized, it can typically be discharged to the sanitary sewer system with copious amounts of water, provided this is in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance on drain disposal. If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled waste container for chemical waste pickup.

Waste Classification and Regulatory Compliance

While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its characteristic properties of being harmful and an irritant may classify it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to make this determination. The neutralization procedure described above is intended to render the waste non-hazardous. However, all disposal activities must comply with local, state, and federal regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess Assess Hazards and Quantity start->assess ppe Don Appropriate PPE assess->ppe fume_hood Work in Fume Hood ppe->fume_hood hydrolysis Perform Acid-Catalyzed Hydrolysis fume_hood->hydrolysis neutralize Neutralize Solution to pH 6-8 hydrolysis->neutralize check_regulations Check Local Regulations for Drain Disposal neutralize->check_regulations drain_disposal Dispose Down Drain with Copious Water check_regulations->drain_disposal Permitted waste_container Collect in Labeled Hazardous Waste Container check_regulations->waste_container Not Permitted end End: Disposal Complete drain_disposal->end waste_container->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Comprehensive Safety and Handling Guide for N-ACETYLAMINOMETHYLPHOSPHONATE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, handling procedures, and disposal plans for N-ACETYLAMINOMETHYLPHOSPHONATE. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2]

  • Causes skin irritation (Skin Irritation - Category 2)[1][2]

  • Causes serious eye damage (Serious Eye Damage - Category 1)[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)[1][2]

Signal Word: Danger[1]

Hazard Pictograms:

  • Corrosion (GHS05)[1]

  • Exclamation Mark (GHS07)[1]

Personal Protective Equipment (PPE)

The following table outlines the required personal protective equipment when handling this compound. This is based on a risk assessment for laboratory-scale operations.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposable. Inspect for tears or holes before use.
Eye Protection Safety goggles or face shieldMust provide a complete seal around the eyes. A face shield is recommended when handling larger quantities or if there is a splash hazard.[3]
Skin and Body Protection Laboratory coatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Fume hood or approved respiratorUse in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required.[4]

Safe Handling Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

Operational Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items. Have an emergency eyewash station and safety shower readily accessible.

  • Weighing and Transferring:

    • Handle as a solid to minimize dust generation.

    • If weighing, do so in a fume hood or on a balance with a draft shield.

    • Use appropriate tools (spatula, scoop) to transfer the chemical. Avoid creating dust.

  • In Solution:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • Ensure the vessel is appropriately labeled.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate decontaminating solution.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Emergency SituationProtocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

  • Waste Chemical: Dispose of waste this compound and its containers in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and other materials that have come into contact with the chemical should be placed in a sealed, labeled container for hazardous waste disposal. Do not dispose of in regular trash.[1]

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE: - Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handling1 Weigh Solid in Fume Hood prep3->handling1 Proceed to Handling handling2 Transfer to Reaction Vessel handling1->handling2 handling3 Add Solvent Slowly handling2->handling3 cleanup1 Decontaminate Work Area handling3->cleanup1 Proceed to Cleanup cleanup2 Dispose of Waste in Labeled Container cleanup1->cleanup2 cleanup3 Remove and Dispose of PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ACETYLAMINOMETHYLPHOSPHONATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-ACETYLAMINOMETHYLPHOSPHONATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.